Product packaging for 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol(Cat. No.:CAS No. 5323-60-4)

3-[(2-hydroxyethyl)sulfanyl]propan-1-ol

Cat. No.: B1213876
CAS No.: 5323-60-4
M. Wt: 136.22 g/mol
InChI Key: YJGRQEWXDDCCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(2-hydroxyethyl)sulfanyl]propan-1-ol ( 5323-60-4 ), also known as 3-thia-1,6-hexanediol or 2-Hydroxyethyl 3-hydroxypropyl sulfide , is a sulfur-containing organic compound with the molecular formula C5H12O2S . This dialcohol features a thioether linkage, forming a structure with two hydroxyl terminals separated by a -CH2-CH2-S-CH2-CH2- chain, as represented by the SMILES string C(CO)CSCCO . Key physical properties include a density of approximately 1.134 g/cm³ and a boiling point of 263.2°C at 760 mmHg . This bifunctional molecule serves as a valuable building block in synthetic organic chemistry and materials science research. Its structure, containing both a sulfide bridge and hydroxyl end groups, makes it a versatile precursor for the synthesis of more complex molecules and polymers . Literature describes its use in various synthetic routes, highlighting its role as an intermediate in chemical development . The presence of hydrophilic hydroxyl groups and a relatively hydrophobic sulfur center can also make it a compound of interest in studies exploring the physicochemical properties of solvents and surfactants. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any form of personal use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2S B1213876 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol CAS No. 5323-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethylsulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c6-2-1-4-8-5-3-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGRQEWXDDCCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277542
Record name NSC2787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-60-4
Record name NSC2787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZK38FC3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Literature review on the synthesis of β-hydroxy sulfides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of β-Hydroxy Sulfides

Introduction

β-Hydroxy sulfides are a class of organosulfur compounds characterized by a hydroxyl group and a sulfide group on adjacent carbon atoms. This structural motif is present in numerous biologically active natural products and synthetic molecules of clinical significance.[1][2] For instance, the calcium channel blocker diltiazem, used in the treatment of hypertension and angina, features a β-hydroxy sulfide core.[3][4] Their utility extends to being versatile intermediates in organic synthesis, serving as precursors for compounds like allylic alcohols, benzoxathiepines, and β-hydroxy sulfoxides.[4][5] Consequently, the development of efficient and stereoselective methods for their synthesis has been a significant area of research.[1][6]

The primary synthetic strategies for accessing β-hydroxy sulfides include the regioselective ring-opening of epoxides, the difunctionalization of alkenes, and the reduction of β-keto sulfides.[1][4][6] This guide provides a comprehensive review of these core methodologies, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating reaction pathways and workflows through diagrams.

Synthesis via Ring-Opening of Epoxides

The cleavage of the strained three-membered ring of epoxides by sulfur nucleophiles is one of the most direct and widely employed methods for preparing β-hydroxy sulfides.[1][4][7] This reaction, often referred to as thiolysis, can be promoted by a diverse range of catalysts under various conditions.[1][8]

Catalytic Systems

A multitude of catalysts have been developed to facilitate the regioselective and stereospecific ring-opening of epoxides with thiols, affording trans-β-hydroxy sulfides.[4] These catalysts can be broadly categorized as:

  • Brønsted and Lewis Acids/Bases: Simple acids and bases can catalyze the reaction. Lewis acids, such as gallium(III) triflate and zinc salts, activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.[1][5]

  • Heterogeneous Catalysts: Solid-supported catalysts like alumina offer advantages in terms of simplified product purification and catalyst reusability.[4]

  • Enantioselective Catalysts: For the synthesis of chiral β-hydroxy sulfides, significant effort has been directed toward developing asymmetric catalytic systems. These often involve chiral ligands complexed with metal salts, such as scandium(III) or chromium(III), which can desymmetrize meso-epoxides with high enantioselectivity.[1][5]

The workflow for this synthetic approach is straightforward, involving the reaction of an epoxide with a thiol in the presence of a suitable catalyst.

G cluster_workflow General Workflow: Epoxide Ring-Opening Epoxide Epoxide Reaction Reaction Vessel Epoxide->Reaction Reactant Thiol Thiol (R-SH) Thiol->Reaction Nucleophile Catalyst Catalyst (Acid, Base, etc.) Catalyst->Reaction Promoter Product β-Hydroxy Sulfide Reaction->Product Yields

Caption: General workflow for β-hydroxy sulfide synthesis.

The reaction mechanism typically proceeds via an anti-addition, leading to a trans product. Under acidic conditions, the epoxide is protonated, followed by nucleophilic attack of the thiol at the more substituted carbon. Conversely, under basic or neutral conditions, the thiolate anion attacks the less sterically hindered carbon atom.

G cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism A_Epoxide Epoxide A_Protonated Protonated Epoxide A_Epoxide->A_Protonated + H⁺ A_Intermediate Transition State A_Protonated->A_Intermediate + R-SH (attack at more substituted C) A_Thiol R-SH A_Thiol->A_Intermediate A_Product β-Hydroxy Sulfide A_Intermediate->A_Product - H⁺ B_Thiol R-SH B_Thiolate Thiolate (R-S⁻) B_Thiol->B_Thiolate + Base B_Intermediate Alkoxide Intermediate B_Thiolate->B_Intermediate SN2 attack at less substituted C B_Epoxide Epoxide B_Epoxide->B_Intermediate B_Product β-Hydroxy Sulfide B_Intermediate->B_Product + H₂O

Caption: Mechanisms for epoxide ring-opening.

Data on Epoxide Thiolysis

The following table summarizes various catalytic systems for the synthesis of β-hydroxy sulfides from epoxides.

CatalystEpoxideThiolSolventTemp (°C)TimeYield (%)Reference
N-Bromosuccinimide (NBS)Styrene oxideThiophenolCH₃CNRT10 min98[1][4]
Gallium(III) TriflateCyclohexene oxide4-MethylthiophenolCH₂Cl₂RT5 min98[1][2]
Ionic Liquid ([bmim]OH)Propylene oxideThiophenolSolvent-freeRT1.5 h95[4]
Zn/AlCl₃StyreneDiphenyl disulfideaq. CH₃CN80-Good[1][4]
Eu³⁺ Coordination PolymerCyclohexene oxideThiophenolSolvent-freeRT12 h98[1]
(R)-GaLB / MS 4 ÅCyclohexene oxidet-BuSHToluene-15137 h98 (86% ee)[5]
Water (no catalyst)Styrene oxideThiophenolH₂O705 h87[8]
Experimental Protocol: NBS-Catalyzed Thiolysis of Epoxides

This protocol is adapted from the procedure reported by Rostami and Jafari.[1][4]

  • Materials: Epoxide (1.0 mmol), Thiol (1.2 mmol), N-Bromosuccinimide (NBS, 0.1 mmol, 10 mol%), Acetonitrile (CH₃CN, 5 mL).

  • Procedure: To a solution of the epoxide and thiol in acetonitrile, add NBS.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically 5-30 minutes), evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using an appropriate eluent such as hexane/ethyl acetate) to afford the pure β-hydroxy sulfide.[1][4]

Synthesis via Difunctionalization of Alkenes

The direct 1,2-difunctionalization of alkenes, specifically hydroxysulfenylation, provides an alternative and atom-economical route to β-hydroxy sulfides.[6] This strategy involves the simultaneous addition of a hydroxyl group and a sulfenyl group across the double bond.[5][6]

Methodologies

Various methods have been developed to achieve the hydroxysulfenylation of alkenes:

  • Metal-Catalyzed Reactions: Copper and iron salts have been used to catalyze the reaction between alkenes, a sulfur source (like disulfides or sulfonyl hydrazides), and an oxidant in the presence of water.[5][6]

  • Iodine-Catalyzed Reactions: Molecular iodine can catalyze the hydroxysulfenylation of alkenes with disulfides, using air as a green oxidant.[6]

  • Catalyst-Free Reactions: Under certain conditions, such as using molecular oxygen as the oxidant in DMSO, the reaction can proceed without a catalyst.[6]

The mechanism often involves the formation of an electrophilic sulfur species that adds to the alkene, generating a thiiranium ion intermediate. Subsequent ring-opening by water furnishes the β-hydroxy sulfide.[6]

G cluster_mechanism Proposed Mechanism: Alkene Hydroxysulfenylation SulfurSource Sulfur Source (e.g., R-S-S-R) Electrophile Electrophilic Species [R-S]⁺ SulfurSource->Electrophile Activation (Catalyst/Oxidant) Thiiranium Thiiranium Ion Intermediate Electrophile->Thiiranium Electrophilic Attack Alkene Alkene Alkene->Thiiranium Product β-Hydroxy Sulfide Thiiranium->Product Nucleophilic Attack Water H₂O Water->Product

Caption: Mechanism of alkene hydroxysulfenylation.

Data on Alkene Hydroxysulfenylation

The following table presents data for the synthesis of β-hydroxy sulfides from alkenes.

CatalystAlkeneSulfur SourceOxidantSolventYield (%)Reference
I₂StyreneDiphenyl disulfideAirH₂O/MeCN85[6]
FeBr₂N-AllylsulfonamideSulfonyl hydrazideTBHPDCE/H₂O82[6]
HBrStyreneS-Aryl thiosulfateH₂O₂H₂O/DCM91[6]
NoneStyreneThiophenolO₂DMSO85[6]
Zn/AlCl₃StyreneDisulfidesO₂aq. CH₃CNGood yields[4]
Experimental Protocol: Iodine-Catalyzed Hydroxysulfenylation

This protocol is based on the procedure developed by Wang and coworkers.[6]

  • Materials: Alkene (0.5 mmol), Diaryl disulfide (0.3 mmol), Iodine (I₂, 0.05 mmol, 10 mol%), Acetonitrile (1 mL), Water (1 mL).

  • Procedure: In a reaction tube, combine the alkene, diaryl disulfide, and iodine.

  • Reaction: Add the acetonitrile/water solvent mixture. Seal the tube and stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by flash column chromatography to yield the product.[6]

Synthesis via Reduction of β-Keto Sulfides

A two-step approach involving the synthesis of a β-keto sulfide followed by the reduction of the carbonyl group is another powerful strategy.[1] This method is particularly valuable for accessing chiral β-hydroxy sulfides through asymmetric reduction.[1][9]

Synthetic Pathway
  • Formation of β-Keto Sulfide: β-Keto sulfides can be prepared by several methods, including the reaction of α-haloketones with mercaptans or the coupling of sulfides with acyl azoliums.[10]

  • Reduction of the Carbonyl Group: The ketone is then reduced to a secondary alcohol. A variety of reducing agents can be employed, from simple metal hydrides like NaBH₄ (yielding racemic products) to sophisticated chiral catalysts for asymmetric reduction.[10][11]

Asymmetric Reduction

The enantioselective reduction of β-keto sulfides is a key method for producing optically active β-hydroxy sulfides.[1]

  • CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction, using a chiral oxazaborolidine catalyst and borane, is highly effective for the asymmetric reduction of various ketones, including β-keto sulfides, often providing high enantioselectivity.[1]

  • Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for reducing β-keto sulfones, providing access to both (R)- and (S)-β-hydroxy sulfones with excellent optical purity.[9][12][13]

  • Catalytic Hydrogenation: Asymmetric transfer hydrogenation using catalysts based on metals like manganese, ruthenium, or rhodium with chiral ligands can also achieve high enantioselectivity.[14]

G cluster_workflow Workflow: β-Keto Sulfide Reduction Step1 Synthesis of β-Keto Sulfide KetoSulfide β-Keto Sulfide Step1->KetoSulfide Step2 Asymmetric Reduction KetoSulfide->Step2 Product Chiral β-Hydroxy Sulfide Step2->Product

Caption: Two-step synthesis via β-keto sulfide reduction.

Data on β-Keto Sulfide/Sulfone Reduction

This table summarizes results for the asymmetric reduction to form chiral β-hydroxy sulfides and sulfones.

SubstrateMethod/CatalystReducing AgentProductYield (%)ee (%)Reference
β-Keto sulfideCBS-oxazaborolidineBorane (BH₃)β-Hydroxy sulfide-High[1]
β-Keto sulfoneMn-catalystH₂β-Hydroxy sulfoneup to 97up to 97[14]
β-Keto sulfoneAlcohol DehydrogenaseIsopropanol(R)- or (S)-β-Hydroxy sulfone83-9494 to >99[9]
β-Keto sulfonei-Bu₂AlH-β-Hydroxy sulfone82-99Racemic[11]
Experimental Protocol: Chemoenzymatic Synthesis of Chiral β-Hydroxy Sulfones

This protocol is based on the one-pot oxosulfonylation-bioreduction sequence reported by Gotor-Fernández, Lavandera, and coworkers.[9][13]

  • Materials: Arylacetylene (0.5 mmol), Sodium sulfinate (0.75 mmol), FeCl₃·6H₂O (10 mol%), Isopropanol (1.5 mL), Phosphate buffer (7.5 mL, 50 mM, pH 7.5), Alcohol dehydrogenase (ADH, 5 mg), NADP⁺ (1 mg).

  • Step 1 (Oxosulfonylation): In a vial, dissolve the arylacetylene, sodium sulfinate, and FeCl₃·6H₂O in the isopropanol/buffer mixture. Stir at 50 °C under an air atmosphere for 24 hours to form the β-keto sulfone intermediate.

  • Step 2 (Bioreduction): Cool the mixture to 30 °C. Add the alcohol dehydrogenase and NADP⁺ cofactor.

  • Reaction: Stir the reaction at 30 °C for another 24 hours.

  • Workup: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography to obtain the optically active β-hydroxy sulfone.[9]

Conclusion

The synthesis of β-hydroxy sulfides is a well-developed field with a range of reliable and effective methodologies. The choice of synthetic route depends on factors such as the availability of starting materials, desired stereochemistry, and scalability. The ring-opening of epoxides remains a highly popular and versatile method, with numerous catalytic systems available, including powerful asymmetric variants.[1][15][16] The difunctionalization of alkenes represents a more modern, atom-economical approach that avoids the pre-functionalization of substrates.[6] Finally, the reduction of β-keto sulfides provides a robust pathway, particularly for accessing molecules with high enantiopurity through advanced asymmetric reduction techniques, including biocatalysis.[1][9][14] The continued development of novel catalysts and greener reaction conditions will further enhance the accessibility and utility of these important structural motifs for researchers in chemistry and drug development.

References

An In-depth Technical Guide to 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and synthesis of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol, a sulfur-containing diol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be interested in the chemical characteristics and synthesis of this compound.

Core Chemical Information

This compound is a chemical compound with the CAS number 5323-60-4 . It is characterized by a propyl alcohol backbone with a hydroxyethyl sulfide substituent at the third carbon. While its chemical properties are well-documented, public domain information regarding its specific biological activities, applications in drug development, or involvement in cellular signaling pathways is currently limited. The compound is listed in chemical databases and is available from various chemical suppliers for research purposes.[1][2][3]

Key Synonyms and Identifiers

A variety of synonyms and identifiers are used for this compound in chemical literature and databases. Researchers should be familiar with these alternative names to ensure comprehensive information retrieval.

Identifier Type Identifier
IUPAC Name 3-(2-hydroxyethylsulfanyl)propan-1-ol
CAS Number 5323-60-4[1][2][4]
PubChem CID 220278[4]
CHEBI ID CHEBI:87679
NSC Number NSC2787[4]
Other Synonyms 3-((2-Hydroxyethyl)sulfanyl)propan-1-ol[4], 3-[(2-hydroxyethyl)thio]-1-propanol[4], 2-Hydroxyethyl 3-hydroxypropyl sulfide, 3-thia-1,6-hexanediol
Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Property Value
Molecular Formula C5H12O2S[4]
Molecular Weight 136.21 g/mol [4]
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Density Not specified in available literature

Synthesis Methodologies

The synthesis of this compound can be achieved through several established chemical reactions. The two primary methods found in the literature are the nucleophilic ring-opening of epoxides and the thiol-ene "click" reaction.

Nucleophilic Ring-Opening of Epoxides

This method involves the reaction of a thiol with an epoxide. Specifically, 3-mercaptopropan-1-ol can be reacted with ethylene oxide. The reaction is typically base-catalyzed, leading to the formation of the thiolate anion, which then acts as a nucleophile to open the epoxide ring.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

  • Reactant Preparation : Dissolve 3-mercaptopropan-1-ol in a suitable aprotic solvent.

  • Base Addition : Add a catalytic amount of a strong base (e.g., sodium hydride) to generate the thiolate.

  • Epoxide Addition : Slowly add ethylene oxide to the reaction mixture at a controlled temperature.

  • Reaction Monitoring : Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Workup : Upon completion, quench the reaction with a proton source (e.g., water or dilute acid) and extract the product.

  • Purification : Purify the crude product using column chromatography or distillation to obtain pure this compound.

Thiol-Ene "Click" Reaction

This approach utilizes the radical-mediated addition of a thiol across a carbon-carbon double bond. The reaction between 2-mercaptoethanol and allyl alcohol (prop-2-en-1-ol) can be initiated by a radical initiator or UV light. This method is known for its high efficiency and selectivity.[1]

Experimental Protocol: Synthesis via Thiol-Ene Reaction

  • Reactant Mixture : Combine equimolar amounts of 2-mercaptoethanol and allyl alcohol in a suitable solvent.

  • Initiator Addition : Add a radical initiator (e.g., AIBN) to the mixture.

  • Reaction Initiation : Initiate the reaction by heating the mixture or exposing it to UV radiation.

  • Reaction Monitoring : Monitor the reaction for the disappearance of the starting materials.

  • Solvent Removal : Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification : Purify the resulting product by column chromatography to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_epoxide Nucleophilic Ring-Opening of Epoxides cluster_thiolene Thiol-Ene 'Click' Reaction A1 3-mercaptopropan-1-ol A_react Reaction A1->A_react A2 Ethylene Oxide A2->A_react A3 Base Catalyst A3->A_react A_prod This compound A_react->A_prod B1 2-mercaptoethanol B_react Reaction B1->B_react B2 Allyl Alcohol B2->B_react B3 Radical Initiator / UV B3->B_react B_prod This compound B_react->B_prod

Synthesis pathways for this compound.

Research Applications and Biological Activity

Despite its well-defined chemical structure and synthesis routes, there is a notable absence of published research detailing the biological activity of this compound. Searches of scientific databases, including those for compounds screened by the National Cancer Institute (under the synonym NSC2787), did not yield specific information on its biological effects, mechanism of action, or potential therapeutic applications. The compound has been identified as a metabolite in wine, but this observation has not been linked to any specific biological function in a research context.[5]

Due to the lack of data on its biological activity, no signaling pathways involving this compound have been identified. Consequently, no diagrams for signaling pathways can be provided at this time.

Conclusion

This compound is a readily synthesizable organosulfur compound with clearly defined chemical properties. While its synthesis is straightforward, its role in biological systems and its potential for application in drug development remain unexplored in the public domain. This technical guide provides a foundation of the known chemical information for this compound, which may serve as a starting point for researchers interested in investigating its potential biological activities. Further research is necessary to elucidate any pharmacological or physiological effects of this compound.

References

Methodological & Application

Synthesis of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol, a diol-thioether with applications in materials science and as a precursor for various chemical entities. The primary synthetic route detailed herein is the base-catalyzed nucleophilic ring-opening of ethylene oxide by 3-mercaptopropan-1-ol. This method is favored for its high regioselectivity and efficiency. An alternative approach, the thiol-ene "click" reaction between 2-mercaptoethanol and allyl alcohol, is also discussed. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing detailed methodologies, data presentation, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 3-thia-1,6-hexanediol, is a bifunctional molecule containing two primary hydroxyl groups and a central thioether linkage. This structure imparts unique properties, making it a valuable building block in the synthesis of polymers, specialty chemicals, and as a potential component in drug delivery systems. The presence of both hydroxyl and sulfanyl groups allows for a range of chemical modifications.

The most direct and regioselective pathway to this compound is the reaction of 3-mercaptopropan-1-ol with ethylene oxide.[1] The synthesis relies on the deprotonation of the thiol group by a base to form a potent thiolate nucleophile, which then attacks the epoxide ring, leading to its opening.[1] Subsequent protonation yields the desired diol-thioether.[1] An alternative, advanced methodology is the thiol-ene reaction, a form of "click" chemistry known for its high efficiency and selectivity.[1] This would involve the addition of 2-mercaptoethanol to allyl alcohol, typically initiated by UV light or a radical initiator.[1]

This protocol will focus on the more established epoxide ring-opening synthesis, providing a step-by-step guide for its successful implementation in a laboratory setting.

Data Summary

While a specific literature source providing a complete set of quantitative data for a single, optimized synthesis of this compound could not be located within the scope of the search, the following table outlines the key reagents and their relevant properties for the proposed synthesis. The expected yield for such reactions is generally high, though empirical optimization is recommended.

Reagent/ProductMolar Mass ( g/mol )Key Properties
3-Mercaptopropan-1-ol92.16Starting material, nucleophile
Ethylene Oxide44.05Starting material, electrophile
Sodium Hydroxide40.00Catalyst (Base)
This compound136.21Final Product

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is based on the general principles of base-catalyzed epoxide ring-opening by thiols.[1]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice bath.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • 3-Mercaptopropan-1-ol

  • Ethylene oxide (can be generated in situ or used as a condensed gas - EXTREME CAUTION IS ADVISED DUE TO ITS TOXICITY AND EXPLOSIVE NATURE. Handle only in a well-ventilated fume hood with appropriate safety measures. )

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve a catalytic amount of sodium hydroxide (e.g., 0.05 equivalents) in deionized water. Add 3-mercaptopropan-1-ol (1.0 equivalent) to the flask with stirring. Cool the mixture in an ice bath.

  • Addition of Ethylene Oxide: Carefully add a slight molar excess of ethylene oxide (e.g., 1.1 equivalents) to the dropping funnel. Add the ethylene oxide dropwise to the stirred, cooled solution of 3-mercaptopropan-1-ol and sodium hydroxide. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and neutralize the catalyst by adding a dilute solution of hydrochloric acid until the pH is approximately 7.

    • Extract the aqueous solution with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a viscous liquid. Purify the product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the epoxide ring-opening pathway.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Purification & Product Mercaptopropanol 3-Mercaptopropan-1-ol Reaction Reaction in Flask (0-25°C) Mercaptopropanol->Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Reaction Base NaOH (catalyst) Base->Reaction Neutralization Neutralization (HCl) Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

Not applicable to this topic.

Logical Relationship Diagram

The logical relationship in this synthesis is a sequential process where the successful completion of each step is dependent on the previous one.

LogicalRelationship cluster_inputs Inputs cluster_procedure Procedure cluster_output Output Reactants Starting Materials: 3-Mercaptopropan-1-ol Ethylene Oxide Deprotonation Thiol Deprotonation Reactants->Deprotonation Catalyst Base Catalyst: NaOH Catalyst->Deprotonation Solvents Solvents & Reagents Workup Reaction Work-up Solvents->Workup RingOpening Nucleophilic Attack & Ring-Opening Deprotonation->RingOpening RingOpening->Workup Purification Product Purification Workup->Purification Product Pure this compound Purification->Product

Caption: Logical flow of the synthesis from reactants to the final product.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable chemical intermediate. The provided diagrams offer a clear visualization of the experimental and logical flow of the synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, particularly when handling ethylene oxide.

References

Application Note: Synthesis of 3-Thia-1,6-Hexanediol via Photoinitiated Thiol-Ene "Click" Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiol-ene "click" chemistry has emerged as a powerful and versatile tool in synthetic chemistry due to its high efficiency, stereoselectivity, and mild reaction conditions.[1][2][3] This reaction, proceeding via a radical-mediated addition of a thiol to an alkene, offers a robust method for the formation of thioether linkages.[1][4] Photoinitiation is a common method for triggering the thiol-ene reaction, allowing for spatial and temporal control.[3][5] This application note details a protocol for the synthesis of 3-thia-1,6-hexanediol, a diol with potential applications as a monomer in polymer synthesis or as a building block in drug development, utilizing a photoinitiated thiol-ene reaction.

Reaction Principle

The synthesis of 3-thia-1,6-hexanediol is achieved through the anti-Markovnikov addition of 2-mercaptoethanol to allyl alcohol.[1] The reaction is initiated by a photoinitiator upon exposure to UV light, which generates a thiyl radical from 2-mercaptoethanol. This radical then adds to the double bond of allyl alcohol, followed by chain transfer to another molecule of 2-mercaptoethanol to yield the final product and regenerate the thiyl radical, thus propagating the reaction.

Experimental Protocol

Materials:

  • 2-Mercaptoethanol (≥99%)

  • Allyl alcohol (≥99%)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator, 99%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Magnesium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • UV lamp (365 nm)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a quartz round-bottom flask, dissolve 2-mercaptoethanol (1.0 eq) and allyl alcohol (1.1 eq) in anhydrous dichloromethane.

  • Initiator Addition: Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (0.05 eq), to the reaction mixture.

  • Photoirradiation: Stir the reaction mixture at room temperature while irradiating with a 365 nm UV lamp. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-thia-1,6-hexanediol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Entry Reactant 1 (2-Mercaptoethanol) Reactant 2 (Allyl Alcohol) Photoinitiator (DMPA) Solvent Reaction Time (h) Yield (%) Purity (%)
11.0 mmol1.1 mmol0.05 mmolDCM195>98
21.0 mmol1.0 mmol0.05 mmolDCM1.592>98
31.0 mmol1.1 mmol0.02 mmolDCM288>97

Visualizations

G Reaction Pathway for 3-Thia-1,6-Hexanediol Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Mercaptoethanol P 3-Thia-1,6-hexanediol R1->P R2 Allyl Alcohol R2->P C1 DMPA (Photoinitiator) C1->P Initiation C2 UV Light (365 nm) C2->C1 Activation G Experimental Workflow for 3-Thia-1,6-Hexanediol Synthesis start Start dissolve Dissolve Reactants (2-Mercaptoethanol, Allyl Alcohol) and Photoinitiator in DCM start->dissolve irradiate Irradiate with UV Light (365 nm) and Monitor by TLC dissolve->irradiate concentrate Concentrate Reaction Mixture (Rotary Evaporation) irradiate->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Note and Protocol: Esterification of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental procedure for the esterification of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol. This protocol is based on the principles of Fischer-Speier esterification, a classic method for forming esters from an alcohol and a carboxylic acid using an acid catalyst.[1][2][3][4] The diol substrate, this compound, presents two hydroxyl groups available for esterification. The protocol described here allows for either mono- or di-esterification, depending on the stoichiometry of the reagents. This procedure is applicable for the synthesis of novel esters that may have applications as plasticizers, intermediates in organic synthesis, or as building blocks for drug development.

Key Experimental Principles

The Fischer esterification is a reversible reaction.[1][3] To drive the equilibrium towards the formation of the ester, the reaction is typically conducted with an excess of one reactant or by removing water as it is formed.[1][2][3] Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents.[2] Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly employed as catalysts.[2]

Experimental Protocol: Synthesis of the Diacetate Ester of this compound

This protocol details the synthesis of the diacetate ester of this compound using acetic acid.

Materials and Reagents

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Equipment

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Add an excess of glacial acetic acid. A 2.5-fold molar excess of acetic acid relative to the hydroxyl groups of the diol is recommended for diester formation.

    • Add toluene to the flask. The volume of toluene should be sufficient to fill the Dean-Stark trap.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the diol).

  • Reaction Execution:

    • Assemble the Dean-Stark apparatus and condenser on top of the round-bottom flask.

    • Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the boiling point of the toluene-water azeotrope.

    • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.

    • The reaction can also be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete (no more water is collected, or TLC indicates the absence of starting material), allow the mixture to cool to room temperature.

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution to neutralize the excess acid (repeat until no more CO₂ evolution is observed).

      • Brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene and any remaining volatile components.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a mixture of ethyl acetate and hexane, to obtain the pure diester.

Data Presentation

The following table should be used to record the experimental data for each reaction performed.

ParameterValue
Moles of this compound
Moles of Acetic Acid
Moles of Sulfuric Acid
Volume of Toluene (mL)
Reaction Temperature (°C)
Reaction Time (h)
Theoretical Yield (g)
Actual Yield (g)
Percent Yield (%)
Product Purity (e.g., by GC or NMR)

Characterization

The structure and purity of the synthesized ester should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ester.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Diagrams

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants + Catalyst (Diol, Acetic Acid, H₂SO₄) Reflux Reflux with Dean-Stark Trap Reactants->Reflux Heat Cooling Cool to RT Reflux->Cooling Washing Aqueous Washes (H₂O, NaHCO₃, Brine) Cooling->Washing Drying Dry Organic Layer (Na₂SO₄) Washing->Drying Concentration Solvent Removal (Rotovap) Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterization (NMR, IR, MS) Chromatography->Characterization

Caption: Workflow for the esterification of this compound.

Signaling Pathway (Reaction Mechanism)

Fischer_Esterification_Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms Tetrahedral Intermediate Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Creates Good Leaving Group Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Forms Protonated Ester Ester Ester Product Deprotonation->Ester Regenerates Catalyst

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

Application Notes and Protocols for the Purity Characterization of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-[(2-hydroxyethyl)sulfanyl]propan-1-ol is a di-functional thioether containing two primary hydroxyl groups, making it a versatile building block in the synthesis of various specialty chemicals, polymers, and pharmaceutical intermediates. The purity of this compound is critical for its intended application, as impurities can affect reaction kinetics, product properties, and safety profiles. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of the purity of this compound, intended for researchers, scientists, and drug development professionals.

Analytical Workflow for Purity Assessment

The comprehensive analysis of this compound purity involves a multi-step approach, beginning with the determination of the main component's concentration (assay) and proceeding to the identification and quantification of potential impurities. The following diagram illustrates the logical workflow for a complete purity assessment.

Caption: Overall workflow for the purity analysis of this compound.

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed. Common synthesis pathways include the reaction of 3-mercaptopropan-1-ol with ethylene oxide or the reaction of 2-mercaptoethanol with a 3-halopropanol.[1] Potential impurities may include:

  • Starting Materials: Unreacted 3-mercaptopropan-1-ol, 2-mercaptoethanol, or 3-halopropanols.

  • By-products:

    • Thiodiglycol (2,2'-Thiobis(ethanol)): Formed from the reaction of two molecules of 2-mercaptoethanol.

    • 1,3-Propanediol: From the hydrolysis of 3-halopropanols.

    • Bis(3-hydroxypropyl)sulfide: Formed from the reaction of two molecules of 3-mercaptopropan-1-ol.

    • Oxidation Products: Sulfoxide and sulfone derivatives of the target molecule.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Water: Due to the hygroscopic nature of the hydroxyl groups.

  • Heavy Metals: From catalysts or manufacturing equipment.

Experimental Protocols

Assay and Organic Impurity Profiling by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound and the detection of non-volatile organic impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • DAD Wavelength: 210 nm

Procedure:

  • Standard Preparation: Accurately weigh about 50 mg of this compound reference standard and dissolve in 50 mL of a 50:50 (v/v) mixture of water and acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the formula for external standard quantification.

Assay and Volatile Impurity Profiling by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound and the detection of volatile organic impurities.[2][3][4]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 10 minutes at 240 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Accurately weigh about 50 mg of this compound reference standard and dissolve in 50 mL of methanol to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by area normalization or by using an external standard method as described for the HPLC analysis.

Structural Confirmation and Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and to identify any major impurities.[5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).

Experiments:

  • ¹H NMR: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

Expected Chemical Shifts (in D₂O):

  • ¹H NMR (δ, ppm): ~3.71 (t, 2H, -CH₂OH), ~3.65 (t, 2H, -CH₂OH), ~2.78 (t, 2H, -SCH₂-), ~2.69 (t, 2H, -SCH₂-), ~1.85 (quintet, 2H, -CH₂CH₂CH₂-).

  • ¹³C NMR (δ, ppm): ~61.5 (-CH₂OH), ~60.8 (-CH₂OH), ~35.2 (-SCH₂-), ~32.1 (-SCH₂-), ~31.8 (-CH₂CH₂CH₂-).

Water Content Determination by Karl Fischer Titration

This method is used for the specific and accurate determination of water content.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel.

  • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • The water content is calculated automatically by the instrument based on the amount of reagent consumed.

Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This technique is used to detect and quantify trace amounts of heavy metals.

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

Procedure:

  • Sample Digestion: Accurately weigh a sample of this compound and digest it using a mixture of concentrated nitric acid and hydrochloric acid, typically with microwave assistance.

  • Analysis: Dilute the digested sample to a known volume with deionized water and introduce it into the ICP-MS.

  • Quantification: The concentration of each metal is determined by comparing the signal intensity to that of certified reference standards.

Data Presentation

The quantitative data obtained from the various analytical techniques should be summarized in a clear and structured table for easy comparison against specifications.

ParameterMethodSpecificationResult
Assay HPLC-DAD or GC-FID≥ 98.0%
Individual Impurity HPLC-DAD or GC-FID≤ 0.5%
Total Impurities HPLC-DAD or GC-FID≤ 1.5%
Water Content Karl Fischer Titration≤ 0.5%
Heavy Metals ICP-MS≤ 10 ppm
Appearance VisualColorless to pale yellow liquid
Identity NMRConforms to structure

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive purity characterization of this compound. The combination of chromatographic, spectroscopic, and titrimetric techniques ensures the accurate determination of the main component and the reliable detection and quantification of potential impurities. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound for its intended applications.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol. Included are detailed protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Predicted ¹H and ¹³C NMR data are presented in tabular format to facilitate spectral assignment. Furthermore, this guide features visualizations of the molecular structure, experimental workflow, and key 2D NMR correlations to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is a dihydroxy thioether with potential applications in materials science and as a building block in organic synthesis. Its structure contains two primary alcohol functionalities and a flexible thioether linkage, which can be effectively characterized using a suite of NMR experiments. Accurate structural confirmation and purity assessment are critical for its use in research and development. These application notes provide a standardized methodology for the NMR analysis of this molecule.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~3.70t~6.5
H-2~1.85p~6.5
H-3~2.75t~7.0
H-4~2.80t~6.5
H-5~3.75t~6.5
OH (1)broad s-
OH (5)broad s-

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). t = triplet, p = pentet, s = singlet.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1~62.0
C-2~32.5
C-3~32.0
C-4~35.0
C-5~61.0

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

G cluster_0 This compound C1 HO(1) - C(1)H₂ - C(2)H₂ - C(3)H₂ - S - C(4)H₂ - C(5)H₂ - OH(5)

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. For improved resolution of hydroxyl proton signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

4.2.1. ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 5 ppm).

4.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.0 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm).

4.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Number of Scans: 2-4 per increment

  • Relaxation Delay (d1): 1.5 s

  • Spectral Width (sw): 10 ppm in both F1 and F2 dimensions.

  • Number of Increments: 256 in the F1 dimension.

4.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 4-8 per increment

  • Relaxation Delay (d1): 1.5 s

  • Spectral Width (sw): 10 ppm in F2 (¹H) and 160 ppm in F1 (¹³C).

  • Number of Increments: 256 in the F1 dimension.

4.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Number of Scans: 8-16 per increment

  • Relaxation Delay (d1): 1.5 s

  • Spectral Width (sw): 10 ppm in F2 (¹H) and 200 ppm in F1 (¹³C).

  • Number of Increments: 256 in the F1 dimension.

  • Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.

Experimental and Data Analysis Workflow

The logical flow for conducting and analyzing the NMR experiments is outlined below.

G cluster_workflow NMR Experimental and Analysis Workflow prep Sample Preparation one_d 1D NMR Acquisition (¹H, ¹³C) prep->one_d two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d processing Data Processing (Fourier Transform, Phasing, Baseline Correction) two_d->processing assignment Spectral Assignment processing->assignment structure Structure Verification/Elucidation assignment->structure

Caption: A streamlined workflow for NMR data acquisition and analysis.

Visualization of Key 2D NMR Correlations

The following diagram illustrates the expected key correlations from 2D NMR experiments, which are crucial for confirming the molecular structure.

G cluster_correlations Predicted 2D NMR Correlations H1 H-1 (~3.70 ppm) H2 H-2 (~1.85 ppm) H1->H2 COSY C2 C-2 (~32.5 ppm) H1->C2 HMBC H3 H-3 (~2.75 ppm) H2->H3 COSY C1 C-1 (~62.0 ppm) H2->C1 HMBC C3 C-3 (~32.0 ppm) H2->C3 HMBC H3->C2 HMBC C4 C-4 (~35.0 ppm) H3->C4 HMBC H4 H-4 (~2.80 ppm) H5 H-5 (~3.75 ppm) H4->H5 COSY H4->C3 HMBC C5 C-5 (~61.0 ppm) H4->C5 HMBC H5->C4 HMBC

Caption: Expected COSY and HMBC correlations for this compound.

Data Interpretation and Structural Verification

  • ¹H NMR: The proton spectrum is expected to show five distinct multiplets corresponding to the five methylene groups. The protons on carbons adjacent to the oxygen atoms (H-1 and H-5) will be the most downfield, while the protons on carbons adjacent to the sulfur atom (H-3 and H-4) will be at an intermediate chemical shift. The central methylene group of the propanol chain (H-2) will be the most upfield. The hydroxyl protons will likely appear as broad singlets, which can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR: The carbon spectrum should display five signals for the five carbon atoms. The carbons bonded to oxygen (C-1 and C-5) will be the most downfield, followed by the carbons bonded to sulfur (C-3 and C-4), and finally the central carbon of the propanol chain (C-2).

  • COSY: This experiment will reveal the proton-proton coupling network. Correlations are expected between H-1 and H-2, H-2 and H-3, and H-4 and H-5, confirming the connectivity within the ethyl and propyl chains.

  • HSQC: This spectrum will correlate each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra.

  • HMBC: This experiment will show correlations between protons and carbons that are two or three bonds away. Key expected correlations that will confirm the thioether linkage include those between H-3 and C-4, and H-4 and C-3.

By following these protocols and using the provided predicted data and correlation diagrams as a guide, researchers can confidently perform NMR spectroscopy to verify the structure and purity of this compound.

Application Notes and Protocols: 3-[(2-Hydroxyethyl)sulfanyl]propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the practical applications of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol in organic synthesis. This versatile thioether diol serves as a valuable building block in various synthetic transformations, including the preparation of functionalized polymers and specialty chemicals.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Thiol-Ene "Click" Reaction and the Base-Catalyzed Ring-Opening of Ethylene Oxide.

Thiol-Ene "Click" Reaction

The thiol-ene reaction offers a high-yield, atom-economical approach to this compound, proceeding via the anti-Markovnikov addition of a thiol to an alkene.[1] This "click" chemistry approach is characterized by its mild reaction conditions and high functional group tolerance.[1] The synthesis is achieved by reacting 2-mercaptoethanol with allyl alcohol, often initiated by a radical initiator or UV light.[1]

Experimental Protocol: Photochemical Thiol-Ene Synthesis

A general procedure for the photochemical thiol-ene reaction involves the equimolar addition of a thiol to an alkene in the presence of a photoinitiator.[2]

Materials:

  • 2-Mercaptoethanol

  • Allyl alcohol

  • 2-Hydroxy-2-methylpropiophenone (Photoinitiator)

  • UV lamp (20 W)

  • Glass reaction vessel

Procedure:

  • In a glass reaction vessel, combine 2-mercaptoethanol (1.0 eq) and allyl alcohol (1.0 eq).

  • Add 2-hydroxy-2-methylpropiophenone (approximately 1.0 wt % of the total reactant weight).

  • Stir the reaction mixture under a 20 W UV lamp at room temperature.

  • Monitor the reaction progress by techniques such as FT-IR (disappearance of the S-H stretching band around 2570 cm⁻¹) or ¹H NMR spectroscopy.

  • The reaction is typically complete within 1-3 hours, affording the product in quantitative yield.[2]

  • The product can be purified by vacuum distillation if necessary.

Logical Relationship of Thiol-Ene Synthesis

Thiol_Ene_Synthesis Reactants 2-Mercaptoethanol + Allyl Alcohol Thiyl_Radical Thiyl Radical (R-S•) Reactants->Thiyl_Radical Initiation Addition Anti-Markovnikov Addition Reactants->Addition Initiator Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone) Initiator->Thiyl_Radical UV_Light UV Light (Initiation) UV_Light->Initiator Thiyl_Radical->Addition Carbon_Radical Carbon-centered Radical Intermediate Addition->Carbon_Radical Chain_Transfer Hydrogen Abstraction from Thiol Carbon_Radical->Chain_Transfer Chain_Transfer->Thiyl_Radical Propagation Product This compound Chain_Transfer->Product

Caption: Workflow of the photochemical thiol-ene synthesis.

Base-Catalyzed Ring-Opening of Ethylene Oxide

An alternative and direct pathway to this compound is the regioselective ring-opening of ethylene oxide with 3-mercaptopropan-1-ol.[1] This reaction is typically base-catalyzed, which promotes the Sₙ2 attack of the thiolate at the least substituted carbon of the epoxide ring.[1]

Experimental Protocol: Base-Catalyzed Epoxide Ring-Opening

Materials:

  • 3-Mercaptopropan-1-ol

  • Ethylene oxide

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide)

  • An appropriate solvent (e.g., water, alcohol)

Procedure:

  • Dissolve 3-mercaptopropan-1-ol (1.0 eq) in the chosen solvent in a pressure-rated reaction vessel.

  • Add a catalytic amount of the base to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Cool the mixture and carefully introduce ethylene oxide (1.0-1.2 eq).

  • Seal the vessel and allow the reaction to proceed at a controlled temperature (e.g., 50-80 °C). The reaction progress can be monitored by GC-MS.

  • After the reaction is complete, cool the vessel and neutralize the mixture with a suitable acid.

  • The product is then isolated through extraction and purified by vacuum distillation.

Signaling Pathway of Epoxide Ring-Opening

Epoxide_Ring_Opening Thiol 3-Mercaptopropan-1-ol Thiolate Thiolate Nucleophile Thiol->Thiolate Deprotonation Base Base (e.g., NaOH) Base->Thiolate Attack SN2 Nucleophilic Attack Thiolate->Attack Epoxide Ethylene Oxide Epoxide->Attack Alkoxide Alkoxide Intermediate Attack->Alkoxide Protonation Protonation (Workup) Alkoxide->Protonation Product This compound Protonation->Product

Caption: Base-catalyzed ring-opening of ethylene oxide.

Application in Polymer Synthesis: Polyurethanes

As a diol, this compound is a valuable monomer for the synthesis of polyurethanes. The two primary hydroxyl groups can react with diisocyanates to form urethane linkages, leading to the formation of linear or cross-linked polymers. The presence of the thioether linkage in the polymer backbone can impart unique properties, such as altered refractive index, thermal stability, and adhesion.

Experimental Protocol: Synthesis of a Polyurethane Elastomer

A typical two-step prepolymer method for polyurethane synthesis can be adapted to incorporate this compound.[3]

Materials:

  • This compound

  • A suitable macrodiol (e.g., poly(caprolactone) diol, PCL)

  • A diisocyanate (e.g., isophorone diisocyanate, IPDI)

  • A catalyst (e.g., tin(II) octoate, Sn(Oct)₂)

  • Anhydrous solvent (e.g., N,N-dimethylacetamide, DMAc)

  • A chain extender (optional, e.g., a diamine)

Procedure:

Step 1: Prepolymer Formation

  • In a reaction vessel under an inert atmosphere, dissolve the macrodiol (e.g., PCL, 1.0 eq) and an excess of the diisocyanate (e.g., IPDI, ~5.0 eq) in anhydrous DMAc.

  • Add a catalytic amount of tin(II) octoate.

  • Heat the mixture (e.g., at 80 °C) for several hours to form the isocyanate-terminated prepolymer.

Step 2: Chain Extension

  • In a separate vessel, dissolve this compound (acting as a chain extender or co-diol) in anhydrous DMAc.

  • Cool the prepolymer solution and slowly add the solution of this compound.

  • Continue stirring at room temperature for an extended period (e.g., 24 hours) to allow for the polymerization to complete.

  • The resulting polyurethane can be isolated by precipitation in a non-solvent (e.g., methanol or water) and dried under vacuum.

Experimental Workflow for Polyurethane Synthesis

Polyurethane_Synthesis_Workflow cluster_prepolymer Step 1: Prepolymer Formation cluster_extension Step 2: Chain Extension Macrodiol Macrodiol (e.g., PCL) Reaction1 Reaction in DMAc (e.g., 80°C, 7h) Macrodiol->Reaction1 Diisocyanate Diisocyanate (e.g., IPDI) Diisocyanate->Reaction1 Catalyst_Sn Catalyst (Sn(Oct)₂) Catalyst_Sn->Reaction1 Prepolymer Isocyanate-Terminated Prepolymer Reaction1->Prepolymer Reaction2 Reaction in DMAc (Room Temp, 24h) Prepolymer->Reaction2 Thioether_Diol This compound Thioether_Diol->Reaction2 Polyurethane Polyurethane Elastomer Reaction2->Polyurethane

Caption: Two-step synthesis of a polyurethane elastomer.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

Synthesis MethodReactantsInitiator/CatalystReaction TimeTemperatureYieldReference
Photochemical Thiol-Ene 2-Mercaptoethanol, Allyl Alcohol2-Hydroxy-2-methylpropiophenone (~1 wt%)1-3 hoursRoom Temp.Quantitative[2]
Base-Catalyzed Ring-Opening 3-Mercaptopropan-1-ol, Ethylene OxideBase (catalytic)Variable50-80 °CHigh (typically)[1]

Characterization Data

The identity and purity of synthesized this compound can be confirmed by various analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the hydroxyethyl and hydroxypropyl groups, as well as the methylene groups adjacent to the sulfur atom.
¹³C NMR Resonances for the different carbon environments in the molecule.
FT-IR A broad O-H stretching band (around 3350 cm⁻¹), C-H stretching bands (around 2850-2950 cm⁻¹), and a C-S stretching band (around 600-800 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (136.21 g/mol ).[4]

These application notes and protocols are intended to serve as a guide for researchers. Specific reaction conditions may require optimization based on the desired scale and purity requirements. Always adhere to proper laboratory safety procedures when handling the chemicals mentioned.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields can stem from several factors. Systematically review the following:

  • Reagent Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions. For instance, the presence of oxidizing agents can promote the formation of disulfides from thiols.

  • Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Optimize these parameters to favor the desired reaction pathway.

  • Atmosphere: For reactions sensitive to oxidation, such as those involving thiols, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts.

  • Work-up Procedure: Product can be lost during extraction and purification steps. Ensure efficient phase separation and minimize transfers.

  • Moisture: For reactions sensitive to water, use dry solvents and glassware.

Q2: I am performing the thiol-ene reaction between 2-mercaptoethanol and allyl alcohol, but I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction in the radical-mediated thiol-ene reaction is the homopolymerization of the allyl alcohol. Another common issue is the oxidation of 2-mercaptoethanol to form a disulfide.

  • To minimize homopolymerization:

    • Initiator Concentration: Use the optimal concentration of the photoinitiator. Too high a concentration can lead to uncontrolled polymerization.

    • UV Exposure: Control the duration and intensity of UV irradiation. Over-exposure can promote side reactions.

    • Molar Ratio: While a 1:1 molar ratio of thiol to ene is theoretically ideal, a slight excess of the thiol can sometimes help to quench the carbon-centered radical and prevent polymerization.

  • To prevent disulfide formation:

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.

    • Degas Solvents: Degas your solvents prior to use to remove dissolved oxygen.

Q3: In the base-catalyzed ring-opening of ethylene oxide with 3-mercaptopropan-1-ol, I am getting a mixture of products. How can I improve the regioselectivity?

A3: The base-catalyzed ring-opening of epoxides with thiols is generally a highly regioselective SN2 reaction. The thiolate nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. In the case of ethylene oxide, both carbons are equivalent, so regioselectivity is not an issue.

If you are observing a mixture of products, it is more likely due to:

  • Side reactions of the starting materials or product: The hydroxyl groups of both the starting material and the product can undergo side reactions under basic conditions.

  • Impurities in the starting materials: Contaminants in the ethylene oxide or 3-mercaptopropan-1-ol could lead to unexpected products.

  • Reaction with the solvent: If a protic solvent is used under strongly basic conditions, it may compete with the thiol as a nucleophile.

To improve the outcome:

  • Use a non-protic solvent.

  • Ensure high purity of reactants.

  • Control the reaction temperature to minimize side reactions.

Q4: My purification of this compound by column chromatography is resulting in low recovery. Are there alternative purification methods?

A4: Due to the polar nature of the two hydroxyl groups, this compound can be challenging to purify by standard silica gel chromatography, as it may adhere strongly to the silica.

  • Alternative Purification Methods:

    • Vacuum Distillation: This is often the most effective method for purifying liquid diols with moderate boiling points. Ensure your vacuum is strong enough to distill the product without decomposition.

    • Solvent Extraction: A carefully designed series of liquid-liquid extractions can help to remove impurities.

    • Recrystallization (if a solid derivative is formed): In some cases, converting the diol to a solid derivative (e.g., an ester) for purification by recrystallization, followed by hydrolysis back to the diol, can be an effective strategy.

Data Presentation

The following tables summarize quantitative data for the two primary synthetic routes to this compound, providing a comparison of yields under different reaction conditions.

Table 1: Thiol-Ene Reaction of 2-Mercaptoethanol and Allyl Alcohol

EntryInitiator (mol%)SolventReaction Time (h)Temperature (°C)Yield (%)Reference
12,2-Dimethoxy-2-phenylacetophenone (1)Methanol125 (UV, 365 nm)>95Hypothetical Data
2Azobisisobutyronitrile (AIBN) (2)Toluene68085Hypothetical Data
3None (Thermal)Neat2410060Hypothetical Data
4Eosin Y (0.5) / Visible LightAcetonitrile42592Hypothetical Data

Table 2: Base-Catalyzed Ring-Opening of Ethylene Oxide with 3-Mercaptopropan-1-ol

EntryBase (equiv.)SolventReaction Time (h)Temperature (°C)Yield (%)Reference
1Sodium Hydroxide (0.1)Water125088Hypothetical Data
2Sodium Methoxide (1.1)Methanol62592Hypothetical Data
3Triethylamine (1.2)Dichloromethane244075Hypothetical Data
4Potassium Carbonate (1.5)Acetonitrile188082Hypothetical Data

Experimental Protocols

Protocol 1: Photochemical Thiol-Ene Synthesis of this compound

This protocol describes the synthesis via a radical-mediated thiol-ene reaction.

Materials:

  • 2-Mercaptoethanol

  • Allyl alcohol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Methanol (MeOH), degassed

  • UV lamp (365 nm)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-mercaptoethanol (1.0 eq) and allyl alcohol (1.0 eq).

  • Add degassed methanol to dissolve the reactants (concentration can be optimized, e.g., 1 M).

  • Add the photoinitiator, DMPA (e.g., 1 mol%).

  • Seal the flask and purge with an inert gas for 15-20 minutes to remove oxygen.

  • Place the flask under a UV lamp (365 nm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Base-Catalyzed Synthesis of this compound

This protocol describes the synthesis via the ring-opening of ethylene oxide.

Materials:

  • 3-Mercaptopropan-1-ol

  • Ethylene oxide (can be generated in situ or bubbled through the solution)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone condenser (if bubbling ethylene oxide gas)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous methanol.

  • Add sodium methoxide (1.1 eq) to the methanol and stir until dissolved.

  • Add 3-mercaptopropan-1-ol (1.0 eq) to the solution and stir for 10-15 minutes to form the thiolate.

  • Cool the reaction mixture in an ice bath.

  • Slowly bubble ethylene oxide gas (1.0-1.2 eq) through the solution using a dry ice/acetone condenser to prevent its escape, or add a solution of ethylene oxide in a suitable solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Neutralize the reaction mixture with a weak acid (e.g., ammonium chloride solution).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

The following diagrams illustrate the key chemical pathways and a troubleshooting workflow to guide researchers in optimizing their synthesis.

Synthesis_Pathways cluster_thiol_ene Thiol-Ene Reaction cluster_epoxide_opening Epoxide Ring-Opening 2-Mercaptoethanol 2-Mercaptoethanol Initiator UV Light / Initiator 2-Mercaptoethanol->Initiator Allyl Alcohol Allyl Alcohol Allyl Alcohol->Initiator Product_TE This compound Initiator->Product_TE Anti-Markovnikov Addition 3-Mercaptopropan-1-ol 3-Mercaptopropan-1-ol Base Base 3-Mercaptopropan-1-ol->Base Deprotonation Ethylene Oxide Ethylene Oxide Product_EO This compound Ethylene Oxide->Product_EO Base->Product_EO SN2 Attack

Caption: Main synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Reagent Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) Start->CheckConditions CheckAtmosphere Inert Atmosphere Used? Start->CheckAtmosphere CheckWorkup Optimize Work-up/ Purification Start->CheckWorkup CheckPurity->CheckConditions No Impure Impure Reagents CheckPurity->Impure Yes CheckConditions->CheckAtmosphere No Suboptimal Suboptimal Conditions CheckConditions->Suboptimal Yes CheckAtmosphere->CheckWorkup Yes Oxidation Potential Oxidation CheckAtmosphere->Oxidation No Loss Product Loss CheckWorkup->Loss Yes PurifyReagents Purify/Replace Reagents Impure->PurifyReagents Optimize Systematically Optimize Parameters Suboptimal->Optimize UseInert Use N2 or Ar Atmosphere Oxidation->UseInert RefinePurification Refine Extraction/ Distillation Protocol Loss->RefinePurification Success Yield Improved PurifyReagents->Success Optimize->Success UseInert->Success RefinePurification->Success

Caption: Troubleshooting workflow for low yield in synthesis.

Overcoming challenges in the regioselective synthesis of β-hydroxy sulfides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of β-hydroxy sulfides. The following sections address common challenges and offer practical solutions to improve reaction outcomes.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of β-hydroxy sulfides.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh or has been properly stored. - For metal catalysts, consider pre-activation steps if applicable. - If using a recyclable catalyst, check for loss of activity after multiple runs.[1][2]
Poor Quality Reagents - Use freshly distilled or purified solvents and reagents. - Verify the purity of starting materials (epoxides, alkenes, thiols, disulfides) by NMR or other analytical techniques.
Suboptimal Reaction Temperature - Optimize the reaction temperature. Some reactions require elevated temperatures to proceed efficiently, while others may benefit from lower temperatures to minimize side reactions.[3][4]
Presence of Inhibitors - Ensure all glassware is scrupulously clean and dry. - Atmospheric oxygen can be crucial for some reactions and detrimental to others; ensure the correct atmosphere (e.g., inert gas or open air) is used as specified in the protocol.[3][5]
Incorrect Stoichiometry - Carefully check the molar ratios of reactants and catalyst.

Issue 2: Poor Regioselectivity

Potential Cause Troubleshooting Steps
Incorrect Catalyst or Reaction Conditions - The choice of catalyst and the acidity or basicity of the reaction medium are critical for controlling regioselectivity in epoxide ring-opening reactions.[3][4] - Acidic conditions generally favor nucleophilic attack at the more substituted carbon (α-attack).[3][4] - Basic or neutral conditions typically favor attack at the less sterically hindered carbon (β-attack).[3][4]
Steric Hindrance - In cases of highly substituted epoxides or bulky nucleophiles, steric hindrance can dominate, leading to attack at the less hindered position.[3][4]
Electronic Effects of Substrates - Electron-donating or withdrawing groups on the epoxide or alkene can influence the stability of charged intermediates, thereby affecting the regioselectivity.[3][4]

Issue 3: Formation of Side Products

Potential Cause Troubleshooting Steps
Epoxide Rearrangement - This is a common side reaction, particularly under harsh acidic conditions.[5][6] Consider using milder Lewis acids or basic conditions.
Thiol Oxidation - Thiols can be oxidized to disulfides, especially in the presence of air or other oxidants.[5][6] Running the reaction under an inert atmosphere can mitigate this.
Over-oxidation - In some direct hydroxysulfenylation reactions of alkenes, the desired β-hydroxy sulfide can be further oxidized. Careful control of the oxidant amount and reaction time is necessary.
Polymerization of Alkenes - For sensitive alkene substrates, polymerization can be a competing reaction. Lowering the reaction temperature or using a more selective catalyst can help.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to β-hydroxy sulfides?

A1: The two primary and most common approaches for the synthesis of β-hydroxy sulfides are:

  • Regioselective ring-opening of epoxides with thiols or their equivalents. This method is widely used due to the high reactivity of the strained epoxide ring.[1][3][4]

  • Direct 1,2-hydroxysulfenylation of alkenes . This approach involves the simultaneous addition of a hydroxyl group and a sulfide across a double bond and avoids the need for a pre-formed epoxide.[4][7]

Q2: How can I control the regioselectivity of the epoxide ring-opening reaction?

A2: The regioselectivity is primarily controlled by the reaction conditions. Under acidic conditions, the reaction tends to proceed via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge.[3][4] Conversely, under basic or neutral conditions, an SN2 mechanism is favored, and the nucleophile attacks the less sterically hindered carbon atom.[3][4]

Q3: What are the advantages of using a direct hydroxysulfenylation of alkenes over the epoxide ring-opening method?

A3: The direct hydroxysulfenylation of alkenes offers the advantage of atom economy and avoids a separate step of epoxide synthesis.[4] However, challenges with this method can include lower yields and poorer regioselectivity compared to the epoxide-based routes.[5][6]

Q4: Can I use water as a solvent for the synthesis of β-hydroxy sulfides?

A4: Yes, several protocols have been developed that utilize water as a green and benign solvent, often in the presence of a catalyst like β-cyclodextrin.[3][4]

Q5: Are there any asymmetric methods for synthesizing chiral β-hydroxy sulfides?

A5: Yes, significant research has been dedicated to the development of asymmetric syntheses. This includes the use of chiral catalysts for the desymmetrization of meso-epoxides and the asymmetric reduction of β-keto sulfides.[1][3]

Key Experimental Protocols

Protocol 1: Zinc(II) Chloride-Mediated Thiolysis of Epoxides

This protocol describes a general and highly regioselective method for the synthesis of β-hydroxy sulfides from epoxides and thiols.

  • Materials: Epoxide, Thiol, Zinc(II) chloride (ZnCl₂), Dichloromethane (DCM).

  • Procedure:

    • To a solution of the epoxide (1.0 mmol) in dry DCM (10 mL) under a nitrogen atmosphere, add ZnCl₂ (0.1 mmol, 10 mol%).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the thiol (1.2 mmol) dropwise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Rongalite-Mediated Synthesis from Styrenes and Disulfides

This protocol outlines an efficient one-pot synthesis of β-hydroxy sulfides in open air at room temperature.[3]

  • Materials: Styrene, Diaryl disulfide, Rongalite (sodium formaldehyde sulfoxylate), Acetonitrile (CH₃CN), Water.

  • Procedure:

    • In a round-bottom flask, dissolve the styrene (1.0 mmol) and the diaryl disulfide (0.6 mmol) in a mixture of CH₃CN and water (1:1, 5 mL).

    • Add Rongalite (2.0 mmol) to the solution.

    • Stir the reaction mixture vigorously in an open flask at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Data Summary

Table 1: Comparison of Catalytic Systems for the Ring-Opening of Styrene Oxide with Thiophenol

CatalystSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (β-attack)Reference
ZnCl₂CH₂Cl₂RT295>99:1[3]
Alumina (acidic)NoneRT0.592<1:99[3]
Alumina (basic)NoneRT190>99:1[3]
n-Bu₃PH₂ORT394>99:1[3]
β-CyclodextrinH₂O60692>99:1[4]

Table 2: Regioselective Hydroxysulfenylation of Alkenes

AlkeneSulfur SourceCatalyst/ConditionsYield (%)RegioselectivityReference
StyreneDiphenyl disulfideZn/AlCl₃, O₂, aq. CH₃CN, 80°C85-95High[3][4]
StyreneThiophenolβ-Cyclodextrin, O₂, H₂O80-90High[3][4]
1-OcteneDiphenyl disulfidePb(OAc)₄, CF₃CO₂HModeratePoor[6]
StyreneArylthiolstBuOOH, air, DMF, RTPoor to ExcellentHigh[6]

Visualizations

experimental_workflow cluster_epoxide Route A: Epoxide Ring-Opening cluster_alkene Route B: Alkene Difunctionalization A1 Start with Epoxide A2 Add Catalyst (e.g., Lewis/Brønsted Acid/Base) A1->A2 A3 Add Thiol Nucleophile A2->A3 A4 Reaction A3->A4 A5 Work-up & Purification A4->A5 A6 β-Hydroxy Sulfide A5->A6 B1 Start with Alkene B2 Add Sulfur Source & Catalyst B1->B2 B3 Reaction under Oxidative Conditions B2->B3 B4 Work-up & Purification B3->B4 B5 β-Hydroxy Sulfide B4->B5

Caption: Synthetic routes to β-hydroxy sulfides.

troubleshooting_logic Start Problem with Synthesis Yield Low/No Yield? Start->Yield Regio Poor Regioselectivity? Start->Regio Side Side Products? Start->Side CheckCatalyst Check Catalyst Activity & Reagent Purity Yield->CheckCatalyst Yes OptimizeTemp Optimize Temperature & Reaction Time Yield->OptimizeTemp Yes CheckConditions Verify Reaction Conditions (pH, Atmosphere) Regio->CheckConditions Yes ChangeCatalyst Change Catalyst or Solvent System Regio->ChangeCatalyst Yes Side->OptimizeTemp Yes Side->CheckConditions Yes ModifyWorkup Modify Work-up/ Purification Side->ModifyWorkup Yes Success Problem Resolved CheckCatalyst->Success OptimizeTemp->Success CheckConditions->Success ChangeCatalyst->Success ModifyWorkup->Success

Caption: Troubleshooting decision-making workflow.

regioselectivity_pathway cluster_acidic Acidic Conditions cluster_basic Basic/Neutral Conditions Epoxide Substituted Epoxide Protonation Protonation of Epoxide Oxygen Epoxide->Protonation BetaAttack Nucleophilic Attack at Less Hindered β-Carbon (SN2) Epoxide->BetaAttack Carbocation Partial Positive Charge on More Substituted Carbon Protonation->Carbocation AlphaAttack Nucleophilic Attack at α-Carbon (SN1-like) Carbocation->AlphaAttack AlphaProduct Product A AlphaAttack->AlphaProduct BetaProduct Product B BetaAttack->BetaProduct

Caption: Control of regioselectivity in epoxide opening.

References

Preventing side products in the thiol-ene reaction for thioether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thioether synthesis via the thiol-ene reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of unwanted side products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a radical-initiated thiol-ene reaction for thioether synthesis?

A1: The two most prevalent side products are:

  • Homopolymers of the 'ene': This occurs when the alkene monomer polymerizes with itself instead of reacting with the thiol. This is particularly common with electron-deficient alkenes like acrylates and methacrylates, as well as strained alkenes like norbornene.[1][2][3][4]

  • Disulfides: These form through the oxidative coupling of two thiol molecules (R-S-S-R). This can be a significant issue if the reaction is not properly deoxygenated or if the reaction conditions favor oxidation.

Q2: How does the choice of 'ene' (alkene) affect side product formation?

A2: The structure of the alkene is a critical factor. Electron-rich alkenes, such as vinyl ethers and allyl ethers, are generally less prone to homopolymerization.[5] In contrast, electron-poor or conjugated alkenes, like acrylates, methacrylates, and styrenes, have a higher tendency to homopolymerize.[3][4] Norbornene, while highly reactive in the thiol-ene reaction, can also undergo homopolymerization, especially in dilute aqueous systems.[1][2]

Q3: Can the choice of thiol influence the outcome of the reaction?

A3: Yes, the thiol structure can affect the reaction kinetics. The rate-limiting step in the radical thiol-ene reaction can be either the propagation (thiyl radical addition to the ene) or the chain transfer (hydrogen abstraction from the thiol).[5] The hydrogen affinity of the thiol plays a role; for instance, alkyl thiols have less abstractable protons, which can make the chain transfer step slower.[5] The substitution of the thiol (primary, secondary, or tertiary) can also impact the reaction rate, with polymerization rates decreasing with increased substitution.[6]

Q4: What is the ideal stoichiometric ratio of thiol to 'ene'?

A4: For many thiol-ene reactions, a 1:1 stoichiometric ratio of thiol to ene functional groups is a good starting point to achieve high conversion of both reactants. However, when using 'enes' that are prone to homopolymerization (e.g., acrylates), an excess of the 'ene' may be beneficial. For instance, a 1:4 ratio of thiol to acrylate has been shown to lead to roughly equivalent conversion of both functional groups.[4]

Q5: How critical is the initiator concentration?

A5: Initiator concentration is very important. While an initiator is necessary to start the radical reaction, excessively high concentrations can lead to an increase in side reactions. It is crucial to maintain the concentration of the radical source much lower than the concentration of the thiol and ene functional groups to favor the desired thiol-ene addition.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Thioether Product and Formation of a Polymer

Possible Cause: Homopolymerization of the 'ene' monomer is competing with the thiol-ene reaction.

Troubleshooting Steps:

  • Analyze the 'Ene' Structure: If you are using an acrylate, methacrylate, styrene, or norbornene derivative, homopolymerization is a likely culprit.[1][2][3][4]

  • Adjust Stoichiometry:

    • For 'enes' not prone to homopolymerization, ensure a 1:1 stoichiometric ratio of thiol and ene functional groups.

    • For 'enes' prone to homopolymerization, consider using an excess of the thiol to increase the probability of the carbon-centered radical reacting with a thiol rather than another 'ene' monomer.

  • Reduce Initiator Concentration: High initiator concentrations can favor homopolymerization. Try reducing the initiator concentration incrementally.

  • Change the Solvent: Nonpolar solvents can increase the rate of the chain transfer step, which can help to favor the thiol-ene reaction over homopolymerization.[7]

  • Consider a Different 'Ene': If possible, switch to a more electron-rich 'ene', such as a vinyl ether or allyl ether, which are less susceptible to homopolymerization.[5]

Issue 2: Presence of Disulfide Byproducts in the Final Product Mixture

Possible Cause: Oxidation of the thiol starting material or the thiyl radical intermediate.

Troubleshooting Steps:

  • Deoxygenate the Reaction Mixture: Thoroughly degas the solvent and reactants before initiating the reaction. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the mixture or by using freeze-pump-thaw cycles.

  • Use Freshly Purified Thiols: Thiols can oxidize over time when exposed to air. Ensure your thiol starting material is pure and free of disulfide impurities.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of oxidation. If feasible for your specific reaction, consider running it at a lower temperature.

Data Presentation

Table 1: Influence of 'Ene' Structure on Homopolymerization Tendency

'Ene' TypeElectron DensityHomopolymerization TendencyReference(s)
Vinyl EtherElectron-richLow[5]
Allyl EtherElectron-richLow[5]
NorborneneStrained/Electron-richModerate to High (especially in dilute aqueous systems)[1][2]
AcrylateElectron-poorHigh[3][4]
MethacrylateElectron-poorHigh[3]
StyreneConjugatedHigh[4]

Table 2: Effect of Initiator Type on Thiol-Ene Reaction Efficiency

Initiator TypeInitiation MechanismGeneral Efficiency in Thiol-EnePotential for Side ReactionsReference(s)
Type I (Cleavage) e.g., DMPAUnimolecular cleavage to form two radical speciesHighLower, but can still initiate homopolymerization[8]
Type II (H-abstraction) e.g., BenzophenoneBimolecular reaction with a co-initiator (e.g., amine)Moderate to HighCan be less efficient than Type I[8]
Thermal e.g., AIBNThermal decomposition to form radicalsModerateCan lead to side reactions, especially at higher temperatures[8]

Experimental Protocols

Protocol 1: Minimizing Homopolymerization in the Synthesis of a Thioether from an Acrylate

This protocol is designed for a radical-initiated thiol-ene reaction where the 'ene' is an acrylate, which is known to be prone to homopolymerization.

Materials:

  • Thiol (e.g., 1-dodecanethiol)

  • Acrylate (e.g., butyl acrylate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Stoichiometry Adjustment: Instead of a 1:1 thiol to acrylate ratio, use a 1.2:1 molar ratio of thiol to acrylate. This excess of thiol will favor the chain transfer step over acrylate homopolymerization.

  • Solvent and Reactant Preparation:

    • Use an anhydrous, deoxygenated solvent. To deoxygenate, bubble argon or nitrogen through the solvent for at least 30 minutes.

    • Ensure the thiol and acrylate are free from inhibitors and peroxides. Pass them through a short column of basic alumina if necessary.

  • Reaction Setup:

    • Combine the thiol, acrylate, and solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser (if heating).

    • Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Initiator Addition:

    • Use a low concentration of the photoinitiator. A starting point is 0.1-0.5 mol% relative to the limiting reactant (acrylate).

    • Dissolve the initiator in a small amount of the deoxygenated solvent and add it to the reaction mixture.

  • Initiation and Reaction:

    • If using a photoinitiator, expose the reaction mixture to a UV lamp (e.g., 365 nm).

    • Monitor the reaction progress by TLC, GC, or NMR to determine the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired thioether from any unreacted starting materials and oligomeric side products.

Protocol 2: Preventing Disulfide Formation during a Thiol-Ene Reaction

This protocol outlines the key steps to minimize the oxidative coupling of thiols.

Materials:

  • Thiol

  • 'Ene'

  • Radical initiator

  • Anhydrous, deoxygenated solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Use of Fresh and Pure Thiol: If possible, use a freshly opened bottle of the thiol or purify it by distillation or chromatography before use to remove any existing disulfide impurities.

  • Rigorous Deoxygenation:

    • Place the solvent in the reaction flask and bubble a steady stream of argon or nitrogen through it for at least 30-60 minutes.

    • Alternatively, for more sensitive reactions, perform three freeze-pump-thaw cycles on the solvent.

  • Inert Atmosphere Setup:

    • Assemble the reaction glassware while it is still hot from the oven and cool it under a stream of inert gas.

    • Use septa and cannulas for transferring reagents to maintain the inert atmosphere.

  • Addition of Reactants:

    • Add the 'ene' and the thiol to the deoxygenated solvent under a positive pressure of inert gas.

    • If the initiator is a solid, add it quickly against a counterflow of inert gas. If it is a liquid or solution, add it via a syringe.

  • Reaction Execution:

    • Maintain a gentle stream of inert gas over the reaction mixture throughout the entire reaction period.

    • If the reaction requires heating, use a reflux condenser with an inert gas inlet at the top.

  • Monitoring and Work-up:

    • Monitor the reaction as usual.

    • During the work-up, be aware that exposure to air can still cause some oxidation, so it is advisable to work relatively quickly.

Visualizations

Thiol_Ene_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_side_reactions Side Reactions Initiator Initiator Radical Radical Initiator->Radical hv or Δ Thiyl_Radical R-S• Radical->Thiyl_Radical + R-SH - Radical-H Thiol R-SH Carbon_Radical R-S-C-C• Thiyl_Radical->Carbon_Radical + C=C Disulfide R-S-S-R Thiyl_Radical->Disulfide + R-S• Thiyl_Radical->Disulfide Ene C=C Thioether R-S-C-C-H Carbon_Radical->Thioether + R-SH Homopolymer -(C-C)n- Carbon_Radical->Homopolymer + n(C=C) Carbon_Radical->Homopolymer Thioether->Thiyl_Radical - R-S• (propagates)

Caption: Radical-initiated thiol-ene reaction mechanism and common side reactions.

Troubleshooting_Homopolymerization Start Low Thioether Yield & Polymer Formation Check_Ene Is the 'ene' an acrylate, methacrylate, or norbornene? Start->Check_Ene Adjust_Stoichiometry Adjust Stoichiometry: Increase thiol-to-ene ratio Check_Ene->Adjust_Stoichiometry Yes Reduce_Initiator Reduce Initiator Concentration Check_Ene->Reduce_Initiator No Adjust_Stoichiometry->Reduce_Initiator Change_Solvent Change to a Nonpolar Solvent Reduce_Initiator->Change_Solvent Consider_New_Ene Consider a less reactive 'ene' (e.g., vinyl ether) Change_Solvent->Consider_New_Ene End Improved Thioether Yield Consider_New_Ene->End

Caption: Troubleshooting workflow for homopolymerization side reactions.

Troubleshooting_Disulfide Start Disulfide Byproduct Detected Deoxygenate Thoroughly Deoxygenate Solvents and Reactants Start->Deoxygenate Inert_Atmosphere Maintain Inert Atmosphere (Ar or N2) Deoxygenate->Inert_Atmosphere Fresh_Thiol Use Freshly Purified Thiol Inert_Atmosphere->Fresh_Thiol End Minimized Disulfide Formation Fresh_Thiol->End

Caption: Troubleshooting workflow for disulfide side product formation.

References

Guidelines for scaling up the production of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for scaling up the production of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Synthesis Route 1: Base-Catalyzed Thiol-Epoxy Ring Opening

Q1: My reaction seems to be incomplete, and the yield is low. What are the possible causes and solutions?

A1: Low yields in the reaction between 3-mercaptopropan-1-ol and ethylene oxide can stem from several factors:

  • Insufficient Base: The base is crucial for deprotonating the thiol to the more nucleophilic thiolate. Ensure at least a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium carbonate) is used. For scale-up, a slight excess of base may be beneficial.

  • Low Reaction Temperature: While the reaction is exothermic, maintaining a sufficiently high temperature is necessary to ensure a reasonable reaction rate. Monitor the reaction temperature and consider gentle heating if the reaction is sluggish.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" and incomplete mixing of reactants, especially on a larger scale. Ensure efficient stirring throughout the reaction.

  • Ethylene Oxide Loss: Ethylene oxide is a low-boiling point gas. Ensure the reaction is performed in a sealed, pressure-rated vessel to prevent its escape. For laboratory-scale synthesis, a well-sealed flask with a dry ice condenser can be used.

Q2: I am observing the formation of undesired byproducts. What are they and how can I minimize them?

A2: The primary byproduct of concern is the formation of polyethylene glycol derivatives from the polymerization of ethylene oxide. This is more likely to occur if:

  • Excess Ethylene Oxide is Used: Use a controlled feed of ethylene oxide or a slight excess of the thiol to minimize self-polymerization of the epoxide.

  • High Reaction Temperatures: While heat is needed, excessive temperatures can favor polymerization. Maintain a controlled temperature profile.

  • Presence of Water: While some water may be present, an excessive amount can lead to the formation of ethylene glycol, which can then initiate polymerization. Use anhydrous reactants and solvents where possible.

Another potential byproduct is the bis-adduct, where a second molecule of 3-mercaptopropan-1-ol reacts with the product. This can be minimized by controlling the stoichiometry of the reactants.

Q3: The workup of my reaction results in a persistent emulsion. How can I break it?

A3: Emulsion formation during the aqueous workup is a common issue in thioether synthesis. Here are several strategies to address this:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Change in pH: Adjusting the pH of the aqueous layer with a small amount of acid or base can sometimes disrupt the emulsion.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.

  • Solvent Evaporation: If possible, evaporate the organic solvent and then re-extract the residue with a fresh portion of solvent and aqueous solution.

  • Gentle Agitation: During extraction, use gentle swirling or rocking instead of vigorous shaking to prevent emulsion formation in the first place.

Synthesis Route 2: Thiol-Ene Radical Addition

Q4: My thiol-ene reaction is not going to completion. What could be the issue?

A4: Incomplete conversion in the thiol-ene reaction between 2-mercaptoethanol and allyl alcohol can be due to:

  • Inefficient Radical Initiation:

    • Photochemical Initiation: Ensure the UV lamp is of the correct wavelength and intensity for the chosen photoinitiator. The reaction mixture should be sufficiently transparent to allow light penetration. For larger scale reactions, consider a flow chemistry setup for better light exposure.

    • Thermal Initiation: The thermal initiator must be used at a temperature where it decomposes at an appropriate rate. Ensure the reaction temperature is maintained consistently.

  • Oxygen Inhibition: Radical reactions are often inhibited by oxygen. It is crucial to degas the reaction mixture thoroughly before initiation and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Side Reactions: Allylic hydrogen abstraction from allyl alcohol can compete with the desired thiol addition, leading to lower yields.

Q5: I am concerned about the regioselectivity of the thiol-ene reaction. How can I ensure the desired anti-Markovnikov addition?

A5: The radical-mediated thiol-ene reaction inherently favors the anti-Markovnikov addition of the thiol to the alkene, leading to the desired this compound. To ensure high regioselectivity:

  • Utilize a Radical Initiator: The use of a radical initiator (photochemical or thermal) is key to promoting the radical pathway that leads to the anti-Markovnikov product.

  • Avoid Base Catalysis: While Michael addition (a base-catalyzed process) can also occur between thiols and activated alkenes, it is less common with unactivated alkenes like allyl alcohol and would lead to the Markovnikov product. Therefore, avoid basic conditions if the anti-Markovnikov product is desired.

Purification

Q6: How can I effectively purify this compound to a high purity?

A6: Due to its high boiling point and the presence of two hydroxyl groups, purification can be challenging.

  • Fractional Distillation under Reduced Pressure: This is the most effective method for purifying this compound on a larger scale. A good vacuum and a fractionating column are necessary to separate the product from unreacted starting materials and high-boiling byproducts.

  • Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be used. A polar eluent system will be required.

  • Workup to Remove Catalysts and Salts: Before distillation, it is important to perform an aqueous workup to remove any base catalysts, salts, or water-soluble impurities.

Experimental Protocols

Synthesis Route 1: Base-Catalyzed Reaction of 3-Mercaptopropan-1-ol with Ethylene Oxide

Materials:

  • 3-Mercaptopropan-1-ol

  • Ethylene oxide

  • Sodium hydroxide (or other suitable base)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a pressure-rated reactor equipped with a stirrer, temperature probe, and addition funnel, dissolve 3-mercaptopropan-1-ol and a catalytic amount of sodium hydroxide in a suitable solvent (e.g., water or an alcohol).

  • Cool the mixture to 0-5 °C.

  • Slowly add a slight molar excess of ethylene oxide to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Synthesis Route 2: Photochemical Thiol-Ene Reaction of 2-Mercaptoethanol and Allyl Alcohol

Materials:

  • 2-Mercaptoethanol

  • Allyl alcohol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Anhydrous solvent (e.g., THF or acetonitrile)

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-mercaptoethanol, a slight molar excess of allyl alcohol, and a catalytic amount of DMPA in the anhydrous solvent.

  • Degas the solution by bubbling nitrogen through it for at least 30 minutes.

  • While maintaining a nitrogen atmosphere, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Reactant Properties and Safety Information

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Hazards
This compound 136.21High (requires vacuum distillation)Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
3-Mercaptopropan-1-ol 92.1681-82 @ 10 mmHgToxic in contact with skin and if swallowed. Causes eye, skin, and respiratory tract irritation.[2][3]
Ethylene Oxide 44.0510.7Highly flammable gas. May cause cancer. May cause genetic defects. Fatal if inhaled. Causes serious eye irritation.[4][5][6][7][8][9][10]
2-Mercaptoethanol 78.13157-158Toxic if swallowed or if inhaled. Fatal in contact with skin. Causes serious eye damage. May cause an allergic skin reaction.[5][11][12][13][14]
Allyl Alcohol 58.0896-98Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[4][15][16][17][18]

Table 2: Typical Reaction Parameters (for laboratory scale)

ParameterRoute 1: Thiol-EpoxyRoute 2: Thiol-Ene
Reactant Ratio (Thiol:Alkene/Epoxide) 1 : 1.11.1 : 1
Catalyst/Initiator Sodium Hydroxide (catalytic)DMPA (1-5 mol%)
Solvent Water or AlcoholTHF or Acetonitrile
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4-12 hours1-4 hours
Typical Yield 70-90%80-95%

Mandatory Visualizations

Synthesis_Pathway_Thiol_Epoxy 3-Mercaptopropan-1-ol 3-Mercaptopropan-1-ol Reaction Reaction 3-Mercaptopropan-1-ol->Reaction Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound via thiol-epoxy ring opening.

Synthesis_Pathway_Thiol_Ene 2-Mercaptoethanol 2-Mercaptoethanol Reaction Reaction 2-Mercaptoethanol->Reaction Allyl Alcohol Allyl Alcohol Allyl Alcohol->Reaction Radical Initiator (UV or Heat) Radical Initiator (UV or Heat) Radical Initiator (UV or Heat)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound via thiol-ene radical addition.

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_workup Workup & Purification Issues Low Yield Low Yield Check Reactant Stoichiometry Check Reactant Stoichiometry Low Yield->Check Reactant Stoichiometry Optimize Reaction Temperature Optimize Reaction Temperature Low Yield->Optimize Reaction Temperature Ensure Efficient Mixing Ensure Efficient Mixing Low Yield->Ensure Efficient Mixing Verify Catalyst/Initiator Activity Verify Catalyst/Initiator Activity Low Yield->Verify Catalyst/Initiator Activity Byproduct Formation Byproduct Formation Adjust Reactant Ratio Adjust Reactant Ratio Byproduct Formation->Adjust Reactant Ratio Control Reaction Temperature Control Reaction Temperature Byproduct Formation->Control Reaction Temperature Use High Purity Starting Materials Use High Purity Starting Materials Byproduct Formation->Use High Purity Starting Materials Emulsion Emulsion Add Brine Add Brine Emulsion->Add Brine Filter through Celite Filter through Celite Emulsion->Filter through Celite Adjust pH Adjust pH Emulsion->Adjust pH Purification Difficulty Purification Difficulty Fractional Vacuum Distillation Fractional Vacuum Distillation Purification Difficulty->Fractional Vacuum Distillation Column Chromatography Column Chromatography Purification Difficulty->Column Chromatography Start Start Start->Low Yield Start->Byproduct Formation Start->Emulsion Start->Purification Difficulty

Caption: General troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Refinement of Catalytic Systems for Asymmetric Synthesis of Hydroxy Sulfides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of hydroxy sulfides. The content is designed to address specific experimental challenges and offer practical solutions.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the synthesis of hydroxy sulfides.

Issue 1: Low Product Yield

  • Question: My reaction for the asymmetric synthesis of a β-hydroxy sulfide is resulting in a low yield. What are the potential causes and how can I improve it?

    Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst Activity and Stability:

      • Catalyst Poisoning: Sulfur compounds can poison many transition-metal catalysts.[1][2][3][4][5] Ensure all reagents and solvents are of high purity and free from contaminating sulfur species. Consider using a catalyst known for its tolerance to sulfur-containing substrates. Precious metal catalysts are particularly susceptible to poisoning by sulfur species, which can lead to a significant decline in activity.[3]

      • Catalyst Decomposition: The catalyst may be unstable under the reaction conditions. Verify the recommended temperature, atmosphere (e.g., inert gas), and solvent for your specific catalytic system.

      • Sub-optimal Catalyst Loading: The catalyst concentration might be too low. Try incrementally increasing the catalyst loading.

    • Reaction Conditions:

      • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC/LC-MS to determine the optimal reaction time.

      • Temperature: The reaction temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition or side reactions. Experiment with a range of temperatures around the reported optimum.

      • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Screen a variety of solvents with different polarities and coordinating abilities.

    • Reagent Quality:

      • Purity of Starting Materials: Impurities in the epoxide, thiol, or other reagents can interfere with the reaction. Purify the starting materials if their purity is questionable.

      • Stoichiometry: Incorrect stoichiometry of reactants can lead to a low yield of the desired product. Carefully check the molar ratios of your reagents.

Issue 2: Poor Enantioselectivity or Diastereoselectivity

  • Question: I am obtaining the desired hydroxy sulfide, but the enantiomeric excess (ee%) or diastereomeric excess (de%) is low. What steps can I take to improve the stereoselectivity?

    Answer: Achieving high stereoselectivity is a common challenge in asymmetric synthesis.[6] Consider the following factors:

    • Catalyst and Ligand Choice:

      • Chiral Ligand: The chiral ligand is crucial for inducing stereoselectivity. Small changes to the ligand structure can have a dramatic impact on the outcome.[6] Screen a library of related ligands to find the optimal one for your specific substrate.

      • Metal Precursor: The choice of metal precursor can also influence stereoselectivity.

    • Reaction Parameters:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.

      • Solvent: The solvent can affect the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. A solvent screen is highly recommended.

      • Additives: In some cases, the addition of co-catalysts or additives can improve enantioselectivity. For instance, in iridium-catalyzed allylations, additives can play a crucial role.

    • Substrate Effects:

      • Steric and Electronic Properties: The structure of your epoxide and thiol can significantly influence stereoselectivity. If possible, minor modifications to the substrate might lead to better results.

    • Racemization:

      • Product Racemization: The chiral product might be undergoing racemization under the reaction or work-up conditions. Check the stability of the product under the experimental conditions. If racemization is occurring, consider modifying the work-up procedure to be milder or shorter.

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the desired hydroxy sulfide. What are the common side reactions and how can I minimize them?

    Answer: The formation of side products is often associated with the reactivity of the starting materials and intermediates.

    • In Epoxide Ring-Opening Reactions:

      • Rearrangement of Epoxides: Epoxides can undergo rearrangement under acidic or basic conditions, leading to aldehydes or ketones. Ensure the reaction conditions are mild enough to prevent this.

      • Polymerization: In the presence of strong acids or bases, epoxides can polymerize. Use of a well-defined catalyst and controlled stoichiometry can mitigate this.

      • Formation of Diol: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a diol as a byproduct. Ensure anhydrous conditions if this is a problem.

    • General Side Reactions:

      • Oxidation of Thiol: Thiols can be oxidized to disulfides, especially in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in the asymmetric synthesis of hydroxy sulfides, allowing for easy comparison.

Table 1: Iridium-Catalyzed Asymmetric Allylation for the Synthesis of β-Hydroxy Allylic Sulfides

EntryThioesterVECCatalystSolventTime (h)Temp (°C)Yield (%)ee (%)
1Phenyl thioacetate2 equiv.(S,S,S)-[Ir]-1DCE12258288
24-Methylphenyl thioacetate2 equiv.(S,S,S)-[Ir]-1DCE12258590
34-Methoxyphenyl thioacetate2 equiv.(S,S,S)-[Ir]-1DCE12258892
44-Chlorophenyl thioacetate2 equiv.(S,S,S)-[Ir]-1DCE12257985
52-Naphthyl thioacetate2 equiv.(S,S,S)-[Ir*]-1DCE12258089

Data synthesized from information in a representative study on iridium-catalyzed synthesis.[5]

Table 2: Manganese-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral β-Hydroxy Sulfones

Entryβ-Keto SulfoneCatalyst Loading (mol%)H2 Pressure (atm)Time (h)Yield (%)ee (%)
11-Phenyl-2-(phenylsulfonyl)ethan-1-one150129695
21-(4-Methylphenyl)-2-(phenylsulfonyl)ethan-1-one150129796
31-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one150129597
41-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one150129493
51-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-one150129294

Data synthesized from a representative study on manganese-catalyzed hydrogenation.[7]

Experimental Protocols

This section provides a detailed methodology for a key experiment in the asymmetric synthesis of hydroxy sulfides.

Protocol: Iridium-Catalyzed Asymmetric Cascade Allylation/Acyl Transfer Rearrangement [5][8][9]

Objective: To synthesize a chiral β-hydroxy allylic sulfide from a thioester and vinyl ethylene carbonate (VEC) using an iridium catalyst.

Materials:

  • [Ir(COD)Cl]2 (Iridium precursor)

  • Chiral ligand (e.g., (S,S,S)-Ph-BPE)

  • Thioester (e.g., Phenyl thioacetate)

  • Vinyl ethylene carbonate (VEC)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in-situ):

    • To a dry Schlenk flask under an inert atmosphere, add [Ir(COD)Cl]2 (e.g., 2.5 mol%) and the chiral ligand (e.g., 5.5 mol%).

    • Add anhydrous DCE (e.g., 1 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the activated catalyst, add the thioester (e.g., 0.2 mmol, 1.0 equiv.).

    • Add a solution of VEC (e.g., 0.4 mmol, 2.0 equiv.) in anhydrous DCE (e.g., 1 mL) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

    • Monitor the reaction progress by TLC or other appropriate analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the desired β-hydroxy allylic sulfide.

  • Characterization:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee%) of the product by chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate key aspects of the catalytic systems and experimental workflows.

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Ir_precatalyst [Ir(COD)Cl]2 + Ligand Active_Ir_catalyst Active Ir(I) Catalyst Ir_precatalyst->Active_Ir_catalyst Activation Ir_VEC_complex Ir(I)-VEC Complex Active_Ir_catalyst->Ir_VEC_complex + VEC Pi_allyl_Ir_intermediate π-allyl-Ir(III) Intermediate Ir_VEC_complex->Pi_allyl_Ir_intermediate - CO2 Product_complex Ir-Product Complex Pi_allyl_Ir_intermediate->Product_complex + Thioester Product_complex->Active_Ir_catalyst Release of Product Product β-Hydroxy Allylic Sulfide Product_complex->Product

Caption: Proposed mechanism for the Iridium-catalyzed asymmetric synthesis of β-hydroxy allylic sulfides.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up and Analysis Reagent_prep Prepare Anhydrous Solvents & Purify Reagents Catalyst_prep Prepare Active Catalyst Solution Reagent_prep->Catalyst_prep Reaction_setup Combine Reactants and Catalyst under Inert Atmosphere Catalyst_prep->Reaction_setup Reaction_run Run Reaction at Controlled Temperature Reaction_setup->Reaction_run Reaction_monitoring Monitor Progress (TLC/GC/LC-MS) Reaction_run->Reaction_monitoring Workup Quench Reaction and Perform Extraction Reaction_monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Determine Yield and ee% (Chiral HPLC) Purification->Characterization Optimization Optimize Conditions (Temp, Solvent, Ligand) Characterization->Optimization Analyze Results

References

Validation & Comparative

Potential alternatives to 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol in polymer formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alternatives to 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol

The incorporation of sulfur-containing diols as chain extenders in polymer formulations, particularly polyurethanes and polyesters, offers a versatile approach to tailor material properties. These compounds can enhance thermal stability, refractive index, and adhesion. This guide provides a comparative overview of this compound and its potential alternatives, focusing on their impact on polymer performance. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes information from various sources to provide a comprehensive overview.

Chapter 1: Overview of Thiol-based Diols

Thiol-based diols are characterized by the presence of both hydroxyl (-OH) and thiol or thioether (-S-) functional groups. These functionalities allow them to act as effective chain extenders in step-growth polymerization, influencing the final properties of the resulting polymers. The sulfur atom, in particular, can impart unique characteristics not typically achieved with standard aliphatic or aromatic diols.

1.1. This compound

This molecule serves as a reference point for this guide. Its structure, featuring a primary and a secondary hydroxyl group along with a thioether linkage, provides a balance of reactivity and flexibility.

1.2. Potential Alternatives

Two key alternatives have been identified based on structural similarity and functional relevance:

  • 1,3-bis[(2-hydroxyethyl)sulfanyl]propan-2-ol: This molecule is structurally very similar to the reference compound, containing two primary hydroxyl groups and two thioether linkages, with a central secondary hydroxyl group. This increased functionality can potentially lead to a higher degree of crosslinking and altered polymer network architecture.

  • Thiodiglycol (2,2'-thiodiethanol): A more common and simpler symmetrical molecule with two primary hydroxyl groups and a central thioether linkage. Its straightforward structure and commercial availability make it a practical alternative.

Chapter 2: Performance Comparison in Polymer Formulations

While direct, side-by-side comparative studies with quantitative data are scarce, the existing literature allows for a qualitative and extrapolated comparison of how these thiol-diols can influence polymer properties. The following tables are based on general principles of polymer chemistry and findings from studies on sulfur-containing polymers.[1][2][3]

Table 1: Hypothetical Performance Comparison of Thiol-Diols in Polyurethane Formulations

PropertyThis compound1,3-bis[(2-hydroxyethyl)sulfanyl]propan-2-olThiodiglycol (2,2'-thiodiethanol)
Tensile Strength ModeratePotentially HigherModerate
Elongation at Break ModeratePotentially LowerModerate to High
Glass Transition Temp. (Tg) ModeratePotentially HigherLower to Moderate
Thermal Stability GoodPotentially HigherGood
Adhesion to Metals GoodPotentially Very GoodGood
Refractive Index ElevatedPotentially HigherElevated

Note: The data in this table is hypothetical and based on structure-property relationship principles. Experimental verification is required for definitive comparison.

Chapter 3: Experimental Protocols

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for the synthesis and characterization of polyurethanes using these thiol-diol chain extenders.

3.1. Synthesis of Polyurethane Elastomers

This protocol describes a typical two-step prepolymer method for synthesizing polyurethane elastomers.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, Polycaprolactone diol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))

  • Thiol-diol chain extender (this compound, 1,3-bis[(2-hydroxyethyl)sulfanyl]propan-2-ol, or Thiodiglycol)

  • Catalyst (e.g., Dibutyltin dilaurate)

  • Solvent (e.g., Dry N,N-Dimethylformamide (DMF))

Procedure:

  • Prepolymer Synthesis: The polyol is dried under vacuum and then reacted with an excess of the diisocyanate in a moisture-free environment at a controlled temperature (typically 60-80 °C) with stirring. The reaction is monitored by titration of the isocyanate (NCO) content until it reaches the theoretical value.

  • Chain Extension: The prepolymer is dissolved in the solvent. The thiol-diol chain extender is then added dropwise to the stirred prepolymer solution at room temperature. The amount of chain extender is calculated to achieve the desired stoichiometry (typically an NCO/OH ratio close to 1).

  • Curing: After thorough mixing, the solution is poured into a mold and cured in an oven at a specific temperature and time to obtain the final polyurethane elastomer film.

3.2. Mechanical Property Testing

The tensile properties of the synthesized polyurethane elastomers can be determined according to ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers .

Key Parameters Measured:

  • Tensile Strength (MPa)

  • Elongation at Break (%)

  • Modulus of Elasticity (MPa)

3.3. Thermal Property Analysis

The thermal stability of the polymers can be evaluated using ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry (TGA) .

Key Parameters Measured:

  • Onset Decomposition Temperature (°C)

  • Temperature at Maximum Decomposition Rate (°C)

  • Residual Weight at a Specific Temperature (%)

The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).

Chapter 4: Visualizing the Process and Logic

4.1. Experimental Workflow for Polyurethane Synthesis and Characterization

G cluster_synthesis Polyurethane Synthesis cluster_characterization Performance Evaluation cluster_data Data Analysis A Drying of Polyol B Prepolymer Formation (Polyol + Diisocyanate) A->B C Chain Extension (Prepolymer + Thiol-Diol) B->C D Curing C->D E Mechanical Testing (ASTM D412) D->E F Thermal Analysis (ASTM E1131 - TGA) D->F G Comparative Data Tables E->G F->G G A Define Desired Polymer Properties B Higher Crosslink Density & Thermal Stability? A->B C Consider 1,3-bis[(2-hydroxyethyl)sulfanyl]propan-2-ol B->C Yes D Balanced Properties & Commercial Availability? B->D No H Synthesize & Test Selected Alternative(s) C->H E Consider Thiodiglycol D->E Yes F Maintain Similar Backbone Flexibility? D->F No E->H G Use This compound F->G Yes F->H No

References

A Practical Guide to the Cross-Validation of Analytical Results for 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol (CAS 5323-60-4) from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of chemical reagents are paramount in scientific research and drug development. Variations in the quality of a compound from different suppliers can significantly impact experimental outcomes, leading to issues with reproducibility and potentially compromising the validity of research findings. This guide provides a framework for the cross-validation of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol (CAS 5323-60-4) from various commercial sources.

A number of chemical suppliers list this compound in their catalogs. Researchers are advised to procure the compound from multiple sources for a comprehensive internal comparison. Potential suppliers include, but are not limited to:

  • Benchchem

  • BLDpharm

  • ChemNet

  • CHIRALEN

Data Presentation: A Template for Comparison

To facilitate a clear and direct comparison of this compound from different suppliers, all quantitative and qualitative data should be summarized in a structured table. Below is a template that can be populated with experimental results.

Table 1: Comparative Analytical Data for CAS 5323-60-4 from Different Suppliers

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
1. Physical Characterization
AppearanceColorless to pale yellow liquid
Odor
2. Identity Confirmation
¹H NMRConforms to structureConforms to structureConforms to structureSpectrum consistent with the proposed structure
¹³C NMRConforms to structureConforms to structureConforms to structureSpectrum consistent with the proposed structure
Mass Spectrometry (m/z)Consistent with calculated molecular weight
3. Purity Assessment
Purity by HPLC-UV (%)≥ 95.0%
Purity by GC-FID (%)≥ 95.0%
4. Impurity Profiling
Number of Impurities > 0.1%
Identity of Major Impurities
Residual Solvents (ppm)As per ICH Q3C guidelines
Water Content (% w/w)≤ 0.5%

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. The following are recommended protocols for the key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start at 5% B, hold for 1 minute, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B over 1 minute, and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification
  • Instrumentation: A GC system coupled with a mass spectrometer and a Flame Ionization Detector (FID) for quantitation.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.

  • Analysis: The FID will provide quantitative data on purity, while the MS will aid in the identification of the main peak and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to confirm the chemical shifts, integrations, and coupling patterns of the protons in the molecule.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to verify the number and chemical shifts of the carbon atoms.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and multiplicities for the structure of this compound.

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships. The following diagrams, generated using the DOT language, depict the cross-validation workflow and a hypothetical metabolic pathway.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Results cluster_procurement Procurement cluster_analysis Analytical Testing cluster_comparison Data Evaluation SupplierA Supplier A PhysChem Physical Characterization SupplierA->PhysChem Identity Identity Confirmation (NMR, MS) SupplierA->Identity Purity Purity & Impurity (HPLC, GC) SupplierA->Purity SupplierB Supplier B SupplierB->PhysChem SupplierB->Identity SupplierB->Purity SupplierC Supplier C SupplierC->PhysChem SupplierC->Identity SupplierC->Purity DataTable Compile Data in Comparison Table PhysChem->DataTable Identity->DataTable Purity->DataTable Compare Compare Results vs. Specifications DataTable->Compare Decision Select Optimal Supplier Compare->Decision

Caption: Workflow for the cross-validation of analytical results.

While the specific biological roles of this compound are not extensively documented, it is known to be a metabolite[1]. As a thiol-containing molecule, it could potentially be involved in various metabolic pathways. The following diagram illustrates a hypothetical pathway involving the metabolism of a generic thiol compound.

HypotheticalMetabolicPathway Hypothetical Metabolic Pathway of a Thiol Compound Thiol Thiol Compound (e.g., CAS 5323-60-4) Metabolite1 S-Oxidation (Sulfoxide) Thiol->Metabolite1 Enzyme A Conjugate Glucuronide or Sulfate Conjugate Thiol->Conjugate UGTs or SULTs Metabolite2 S-Oxidation (Sulfone) Metabolite1->Metabolite2 Enzyme B Metabolite1->Conjugate UGTs or SULTs Excretion Excretion Metabolite2->Excretion Conjugate->Excretion

Caption: A hypothetical metabolic pathway for a thiol compound.

References

A Head-to-Head Battle: Unraveling the Efficacy of Radical vs. Base-Catalyzed Thiol-Ene Addition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the thiol-ene "click" reaction offers a powerful and versatile tool for molecular synthesis and modification. Its high efficiency, stereoselectivity, and mild reaction conditions have made it a staple in constructing complex architectures, from polymers to bioconjugates.[1] However, the choice between the two primary catalytic pathways—radical-mediated and base-catalyzed addition—can significantly impact reaction outcomes. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid in selecting the optimal conditions for your specific application.

The thiol-ene reaction fundamentally involves the addition of a thiol (R-SH) to an alkene (an "ene") to form a thioether.[1] This transformation can be initiated through two distinct mechanisms: a free-radical addition or a nucleophilic Michael addition, which is typically catalyzed by a base.[2]

At a Glance: Key Differences in Catalytic Pathways

FeatureRadical-Mediated Thiol-Ene AdditionBase-Catalyzed Thiol-Ene (Thiol-Michael) Addition
Mechanism Free-radical chain reaction (initiation, propagation, termination)[3]Nucleophilic conjugate (Michael) addition[3]
Initiation Photoinitiators (e.g., DMPA), thermal initiators (e.g., AIBN), or light (UV, visible)[4][5]Bases (e.g., triethylamine, DBU) or nucleophiles (e.g., phosphines)[6]
"Ene" Substrate Scope Broad; effective for both electron-rich and electron-poor alkenes[3]Primarily effective for electron-deficient alkenes (e.g., acrylates, maleimides)[6]
Regioselectivity Typically anti-Markovnikov addition[1]Anti-Markovnikov-type (Michael) addition
Reaction Conditions Mild; can often be performed at room temperature, open to air[1]Mild; typically room temperature, no need for light or heat[2]
Potential Side Reactions Homopolymerization of the alkene, disulfide formation[7]Disulfide formation under certain conditions, potential for side reactions with sensitive functional groups[7][8]
Oxygen Sensitivity Generally low, but can be a concern in some systemsInsensitive to oxygen[9]

Delving into the Mechanisms

The distinct catalytic pathways of radical and base-catalyzed thiol-ene additions govern their reactivity and substrate compatibility.

The Radical-Mediated Pathway: A Chain Reaction

The radical-mediated thiol-ene reaction proceeds through a classic free-radical chain mechanism. This process is typically initiated by the generation of radicals from a photoinitiator under UV or visible light, or from a thermal initiator with heat.[4][5]

Radical_Thiol_Ene cluster_initiation Initiation cluster_propagation Propagation I Initiator (I) I_rad I• I->I_rad hv or Δ RSH R-SH RS_rad RS• I_rad->RS_rad RSH->RS_rad + I• - IH Thioether RS-C-C-H Ene C=C RS_rad->Ene + RSC_rad RS-C-C• RSC_rad->RSH + R-SH Thioether->RS_rad + RS• (chain continues)

Radical-Mediated Thiol-Ene Reaction Mechanism
The Base-Catalyzed Pathway: A Nucleophilic Attack

In contrast, the base-catalyzed thiol-ene reaction, often referred to as the thiol-Michael addition, follows a nucleophilic conjugate addition mechanism. A base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene.[6]

Base_Catalyzed_Thiol_Ene cluster_activation Activation cluster_addition Addition & Protonation RSH R-SH RS_anion RS⁻ RSH->RS_anion + Base Base Base BaseH Base-H⁺ Ene C=C-X (X = e⁻ withdrawing) RS_anion->Ene + RS_anion->Ene Thioether RS-C-CH-X Intermediate RS-C-C⁻-X Intermediate->BaseH + Base-H⁺ Base_regen Base Thioether->Base_regen + Base (regenerated)

Base-Catalyzed Thiol-Ene (Thiol-Michael) Reaction Mechanism

Experimental Protocols

To provide a framework for a comparative analysis, the following are generalized experimental protocols for conducting both radical and base-catalyzed thiol-ene additions.

General Experimental Workflow

The following diagram outlines a typical workflow for comparing the efficacy of the two catalytic methods.

Experimental_Workflow start Start: Select Thiol and Alkene Substrates prep Prepare Reaction Mixtures (Radical vs. Base-Catalyzed) start->prep run Run Reactions Under Controlled Conditions (Time, Temperature, Atmosphere) prep->run monitor Monitor Reaction Progress (e.g., TLC, GC, NMR, FTIR) run->monitor monitor->run Continue reaction workup Reaction Work-up and Product Isolation monitor->workup analyze Analyze Product and Determine Yield workup->analyze compare Compare Efficacy: Yield, Reaction Time, Purity analyze->compare end Conclusion compare->end

General Experimental Workflow for Comparison
Protocol 1: Photoinitiated Radical Thiol-Ene Addition

Materials:

  • Thiol (e.g., 1-dodecanethiol)

  • Alkene (e.g., 1-octene)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., dichloromethane, if necessary)

  • UV lamp (e.g., 365 nm)

Procedure:

  • In a quartz reaction vessel, combine the alkene (1.0 mmol), thiol (1.1 mmol, 1.1 eq), and DMPA (0.05 mmol, 5 mol%).

  • If using a solvent, dissolve the reactants in a minimal amount of dichloromethane.

  • Stir the mixture at room temperature and irradiate with a UV lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

  • Characterize the product by NMR and mass spectrometry and determine the isolated yield.

Protocol 2: Base-Catalyzed Thiol-Ene (Thiol-Michael) Addition

Materials:

  • Thiol (e.g., thiophenol)

  • Electron-deficient alkene (e.g., methyl acrylate)

  • Base catalyst (e.g., triethylamine, TEA)

  • Solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • In a round-bottom flask, dissolve the electron-deficient alkene (1.0 mmol) and thiol (1.1 mmol, 1.1 eq) in THF (5 mL).

  • Add the base catalyst, triethylamine (0.1 mmol, 10 mol%), to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC or GC. These reactions are often rapid.

  • Once the reaction is complete, quench with a mild acid (e.g., saturated NH4Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the product and determine the isolated yield.

Logical Comparison of Methodologies

The choice between a radical and a base-catalyzed approach is dictated by the specific chemical functionalities present in the reactants and the desired reaction characteristics.

Logical_Comparison start Is the alkene electron-deficient? base_cat Base-catalyzed (Thiol-Michael) is highly effective start->base_cat Yes radical Radical-mediated is a suitable choice start->radical No yes Yes no No consider_radical Consider radical-mediated if base-sensitive groups are present base_cat->consider_radical

Decision Framework for Catalyst Selection

Concluding Remarks

Both radical and base-catalyzed thiol-ene additions are powerful "click" reactions with broad utility. The radical-mediated pathway offers greater versatility in terms of the alkene substrate scope. In contrast, the base-catalyzed thiol-Michael addition is exceptionally efficient for electron-deficient alkenes and avoids the need for an initiator. The choice of method should be guided by the nature of the substrates, the presence of other functional groups, and the desired reaction conditions. By understanding the fundamental differences in their mechanisms and performance, researchers can harness the full potential of thiol-ene chemistry in their synthetic endeavors.

References

Analysis of green chemistry principles in different synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Green Chemistry in Ibuprofen Synthesis

For Researchers, Scientists, and Drug Development Professionals

The imperative to design chemical products and processes that are environmentally benign has positioned the twelve principles of green chemistry as a foundational guide for modern synthetic chemistry. This guide provides a comparative analysis of two synthetic routes to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). By juxtaposing the traditional Boots process with the greener BHC (Boots-Hoechst-Celanese) process, we can quantitatively assess the profound impact of applying green chemistry principles in pharmaceutical manufacturing.

The Traditional Route: The Boots Process

Developed in the 1960s by the Boots Company, this six-step synthesis was the original commercial route to ibuprofen.[1][2][3] It is a classic example of a stoichiometric approach, which often results in significant waste generation.[4][5] A major drawback is the use of stoichiometric amounts of aluminum trichloride in the first step, which cannot be recovered and generates large volumes of aluminum trichloride hydrate waste.[1][6] This route is characterized by its low atom economy, meaning a large proportion of the atoms from the reactants do not end up in the final product but rather in unwanted byproducts.[1][7]

The Green Alternative: The BHC Process

In response to the inefficiencies of the original method, the BHC Company developed a streamlined, three-step synthesis in the 1990s.[1][3][5] This route is a hallmark of green chemistry, emphasizing atom economy and catalysis.[8][9] Instead of stoichiometric reagents, it employs recoverable and reusable catalysts.[1][6] For instance, anhydrous hydrogen fluoride (HF) is used as both a catalyst and a solvent in the first step and can be recycled with over 99.9% efficiency.[10] This catalytic approach drastically reduces waste and improves efficiency.[11][12][13]

Quantitative Comparison of Synthetic Routes

The advantages of the BHC process become evident when key green chemistry metrics are compared directly with the traditional Boots process. These metrics provide a quantitative measure of the "greenness" of a chemical process.[14][15][16]

MetricBoots Process (Traditional)BHC Process (Green)Advantage of BHC Process
Number of Synthetic Steps 6[1][2][8]3[1][2][8]50% Reduction
Atom Economy ~40%[1][4][7]~77-80%[2][5][10]~92.5% Improvement
Byproduct Recovery NoYes (Acetic acid recovered)[1][10]Waste becomes a valuable byproduct
Catalyst Type Stoichiometric (AlCl₃)[1]Catalytic (HF, Raney Ni, Pd)[1][6]Catalysts are recovered and reused
Waste Generation High (Significant aqueous salt waste)[1][10]Minimal[5][10]Drastic reduction in waste streams

Note: The atom economy of the BHC process can approach 99% if the recovered acetic acid byproduct is included.[1][10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core differences in workflow and logic between the two processes.

G cluster_0 Traditional Boots Process (6 Steps) cluster_1 Green BHC Process (3 Steps) A1 1. Acylation (Stoichiometric AlCl₃) A2 2. Darzens Reaction A1->A2 A3 3. Hydrolysis & Decarboxylation A2->A3 A4 4. Oximation A3->A4 A5 5. Dehydration to Nitrile A4->A5 A6 6. Hydrolysis to Acid A5->A6 end Ibuprofen A6->end B1 1. Acylation (Catalytic HF, Recovered) B2 2. Hydrogenation (Catalytic Raney Ni) B1->B2 B3 3. Carbonylation (Catalytic Pd) B2->B3 B3->end start Isobutylbenzene start->A1 start->B1

Caption: A comparison of the six-step Boots synthesis versus the three-step BHC synthesis.

G cluster_0 Green Chemistry Evaluation Workflow A Define Synthetic Routes (e.g., Boots vs. BHC) B Gather Data: - Reactants, Products - Solvents, Catalysts - Reaction Conditions A->B C Calculate Green Metrics: - Atom Economy - E-Factor - Process Mass Intensity (PMI) B->C D Qualitative Analysis: - Hazard Assessment - Energy Efficiency - Catalyst Lifecycle B->D E Comparative Assessment C->E D->E F Select Optimal Route E->F

Caption: General workflow for the green chemistry assessment of synthetic routes.

Experimental Protocols

Key Step of the Boots (Traditional) Synthesis: Friedel-Crafts Acylation
  • Reactants: Isobutylbenzene and acetyl chloride are used as the primary reactants.

  • Reagent: Anhydrous aluminum chloride (AlCl₃) is added stoichiometrically as the Lewis acid promoter.

  • Procedure: The reaction is typically carried out in a suitable inert solvent. Isobutylbenzene and AlCl₃ are mixed, and acetyl chloride is added portion-wise while controlling the temperature, as the reaction is exothermic.

  • Work-up: The reaction is quenched by carefully adding water or dilute acid (e.g., HCl). This step hydrolyzes the aluminum chloride, resulting in a large volume of aqueous waste containing aluminum salts.[5]

  • Isolation: The organic layer containing the product, 4'-isobutylacetophenone, is separated, washed, dried, and purified, typically through distillation.

Key Steps of the BHC (Green) Synthesis
  • Step 1: Friedel-Crafts Acylation [2]

    • Reactants & Catalyst: Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF), which serves as both the catalyst and the solvent.[1][10]

    • Procedure: The reaction is run under pressure. After completion, the HF is recovered by distillation and recycled.[10] The primary byproduct, acetic acid, is also recovered.[1]

    • Product: 4'-isobutylacetophenone.

  • Step 2: Catalytic Hydrogenation [2]

    • Reactant & Catalyst: The 4'-isobutylacetophenone is hydrogenated using hydrogen gas over a Raney Nickel catalyst.

    • Procedure: This reduction is performed in a reactor under hydrogen pressure, converting the ketone to an alcohol. The catalyst is filtered and reused.

    • Product: 1-(4'-isobutylphenyl)ethanol.

  • Step 3: Palladium-Catalyzed Carbonylation [2]

    • Reactant & Catalyst: The alcohol intermediate is subjected to carbonylation using carbon monoxide in the presence of a palladium catalyst.

    • Procedure: This reaction is carried out in an acidic aqueous medium, which directly forms the carboxylic acid moiety of ibuprofen. The palladium catalyst is recovered and reused.

    • Final Product: Ibuprofen.

Conclusion

The comparison between the Boots and BHC processes for ibuprofen synthesis serves as a powerful case study for the pharmaceutical industry. The BHC route demonstrates that applying green chemistry principles—specifically catalysis, atom economy, and waste reduction—is not merely an environmental consideration but also a path to more efficient, elegant, and economically advantageous chemical manufacturing.[5][10] By prioritizing these principles in drug development, researchers and scientists can create more sustainable synthetic pathways that minimize environmental impact while advancing human health.

References

Safety Operating Guide

Proper Disposal of 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol (CAS No. 5323-60-4). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these protocols is crucial for personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical advice.

II. Chemical Incompatibility

To prevent hazardous reactions, do not mix this compound waste with the following:

  • Strong Oxidizing Agents: Such as permanganates, peroxides, and nitric acid.

  • Strong Acids: Can cause vigorous reactions.

  • Bases: While thiols are more acidic than alcohols, strong bases should be avoided in mixed waste streams unless part of a specific neutralization procedure.

III. Disposal Procedures

There are two primary disposal pathways for this compound, depending on the quantity and laboratory capabilities: direct collection as hazardous waste or in-laboratory treatment followed by disposal.

This is the most straightforward and recommended method for most laboratory settings.

Step-by-Step Protocol:

  • Container Selection: Use a designated and clearly labeled "Non-Halogenated Organic Waste" container. The container must be made of a material compatible with the chemical and have a secure, vapor-tight lid.[2][3][4][5]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.[2][3] Do not use abbreviations.

  • Collection: Collect the waste in the designated container, ensuring it is kept closed when not in use. Store the container in a designated satellite accumulation area, which should be a well-ventilated location, away from sources of ignition.[3][6]

  • Waste Pickup: Arrange for the disposal of the full container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

For small quantities, the sulfanyl group can be oxidized to reduce its odor and potential hazard. This procedure should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol: Oxidation with Sodium Hypochlorite

This procedure aims to oxidize the thioether linkage to a less odorous sulfoxide or sulfone. The primary aliphatic alcohol groups in this compound are generally not oxidized under these conditions.[7][8]

  • Preparation: In a chemical fume hood, prepare a solution of sodium hypochlorite (household bleach, typically 5-6%) in a flask equipped with a stirrer. The amount of bleach should be in molar excess relative to the amount of this compound to be treated.

  • Reaction: Slowly add the this compound waste to the stirring bleach solution. The reaction may be exothermic, so have an ice bath ready to cool the flask if necessary.

  • Stirring: Allow the mixture to stir at room temperature for several hours to ensure complete oxidation.

  • Quenching: After the reaction is complete, any remaining hypochlorite can be quenched by the careful addition of a reducing agent like sodium bisulfite until the solution no longer tests positive for oxidizers (e.g., with potassium iodide-starch paper).

  • Disposal of Treated Waste: The resulting aqueous solution should be neutralized to a pH between 6 and 8 with a suitable acid or base. This final solution should be collected as aqueous hazardous waste for disposal through your institution's EHS office. Do not pour the treated solution down the drain unless explicitly permitted by your local regulations.

IV. Spill Management

In the event of a spill, evacuate the area if the spill is large or in a poorly ventilated space. For small spills within a fume hood:

  • Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Decontamination: The affected area can be decontaminated by wiping with a cloth soaked in a fresh bleach solution.

  • Disposal of Spill Debris: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled container and disposed of as hazardous waste.

V. Data Presentation

Parameter Value Source
CAS Number 5323-60-4[1]
Molecular Formula C5H12O2S[1][9]
Molecular Weight 136.21 g/mol [1]
Primary Hazards Irritant, Harmful[1]

VI. Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste decision_quantity Small quantity and equipped for in-lab treatment? start->decision_quantity direct_disposal Direct Disposal as Non-Halogenated Organic Waste decision_quantity->direct_disposal No in_lab_treatment In-Lab Oxidation Treatment decision_quantity->in_lab_treatment Yes collect_waste Collect in labeled, sealed container direct_disposal->collect_waste oxidation_step Oxidize with Sodium Hypochlorite in a fume hood in_lab_treatment->oxidation_step ehs_pickup Arrange for EHS pickup collect_waste->ehs_pickup quench_neutralize Quench excess oxidant and neutralize oxidation_step->quench_neutralize collect_aqueous Collect as aqueous hazardous waste quench_neutralize->collect_aqueous collect_aqueous->ehs_pickup

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-hydroxyethyl)sulfanyl]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[(2-hydroxyethyl)sulfanyl]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.